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Core Science & Biosynthesis

Foundational

The Strategic Role of (R)-2-(Azetidin-1-ylmethyl)butanoic Acid in Modern Drug Discovery

Introduction: The Shift Toward sp³-Rich Scaffolds In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward sp³-Rich Scaffolds

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates. Incorporating saturated, conformationally restricted heterocycles like azetidines into drug candidates significantly enhances pharmacokinetic (PK) profiles, including human liver microsomal (HLM) stability and aqueous solubility[1].

(R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3) has emerged as a highly valuable chiral building block. By combining the unique ring strain and basicity of a four-membered azetidine ring with a strictly defined (R)-configured aliphatic backbone, this molecule serves as a versatile precursor for synthesizing complex active pharmaceutical ingredients (APIs), including immunomodulators[2] and proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors[3].

Structural and Physicochemical Rationale

The Azetidine Advantage

Azetidines offer a "stretched" structural profile compared to their larger homologues (pyrrolidines and piperidines). The reduced ring size alters the exit vectors of attached substituents, providing a unique spatial arrangement that can unlock novel binding interactions within target protein pockets[1]. Furthermore, the lower lipophilicity (clogP) of azetidines compared to piperidines contributes to a lower overall molecular weight and improved metabolic stability, preventing rapid cytochrome P450-mediated degradation[4].

The Role of the (R)-Chiral Center

The stereocenter at the alpha-position of the butanoic acid backbone is critical. In targeted therapeutics, the 3D orientation of the ethyl group versus the azetidin-1-ylmethyl moiety dictates the molecule's ability to navigate chiral binding environments. Using the enantiopure (R)-isomer eliminates the need for late-stage chiral resolution, thereby reducing synthetic waste and improving overall yield—a critical metric in process chemistry[3].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of this chiral building block, which dictate its handling and reactivity in the lab,[5].

PropertyValue / Description
Chemical Name (R)-2-(Azetidin-1-ylmethyl)butanoic acid
CAS Number 2803376-28-3
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES O=C(O)CN1CCC1
Typical Purity ≥95% (Enantiomeric Excess >99%)
Physical State Solid / Powder
Key Functionality Zwitterionic potential (Basic tertiary amine + Carboxylic acid)

Experimental Methodology: Amide Bond Formation

When utilizing (R)-2-(Azetidin-1-ylmethyl)butanoic acid in API synthesis, the most common transformation is the coupling of its carboxylic acid to a primary or secondary amine. Because the molecule features an alpha-chiral center adjacent to a bulky azetidine-methyl group, standard coupling agents (like EDC/HOBt) often lead to sluggish reaction rates and base-catalyzed epimerization.

To ensure a self-validating, high-fidelity protocol , the following methodology utilizes HATU, which rapidly forms a highly reactive 7-azabenzotriazole active ester, outcompeting the epimerization pathway.

Step-by-Step Protocol: Enantioretentive Amide Coupling

Step 1: Preparation and Activation

  • Action: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 equivalent of (R)-2-(Azetidin-1-ylmethyl)butanoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Action: Add 1.2 equivalents of HATU, followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.

  • Causality: DMF is required to solubilize the zwitterionic starting material. The reaction is initiated at 0 °C to stabilize the highly reactive O-7-azabenzotriazolyl uronium intermediate. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, while effectively deprotonating the carboxylic acid.

Step 2: Amine Addition

  • Action: Dissolve 1.1 equivalents of the target amine in a minimal volume of anhydrous DMF and add dropwise to the activated mixture over 10 minutes. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Causality: Dropwise addition controls the exothermic nature of the coupling. Monitoring via LC-MS is required here; the disappearance of the active ester mass peak validates the completion of the coupling.

Step 3: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Action: Wash the combined organic layers with saturated NaHCO₃, followed by a 5% aqueous LiCl wash, and finally brine.

  • Causality: The NaHCO₃ wash neutralizes and removes any unreacted acid. The 5% LiCl wash is a highly specific, field-proven technique to pull residual DMF out of the organic layer, which otherwise complicates downstream purification.

Step 4: Purification and Chiral Validation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via Supercritical Fluid Chromatography (SFC) or reverse-phase HPLC.

  • Causality: SFC is uniquely suited for azetidine-containing compounds, as it provides superior resolution of polar amines without the peak tailing often seen in standard silica gel chromatography. SFC also allows for immediate verification of the enantiomeric excess (ee), validating that the (R)-configuration was preserved.

Visualizing the Chemical Logic

To fully grasp the utility of this building block, we must visualize both the synthetic workflow and the pharmacokinetic rationale driving its use.

API Integration Workflow

Workflow Start Chiral Pool (R)-2-(Azetidin-1-ylmethyl)butanoic acid Activation Carboxyl Activation (HATU/DIPEA at 0°C) Start->Activation Prevents Epimerization Coupling Amide Bond Formation Activation->Coupling Amine Addition Purification SFC / HPLC Purification Coupling->Purification Crude Mixture API Target API (e.g., PCSK9 / Kinase Inhibitor) Purification->API >99% ee Maintained

Caption: Workflow for integrating the chiral azetidine building block into API synthesis.

Pharmacokinetic Optimization Pathway

PK_Logic Base (R)-2-(Azetidin-1-ylmethyl)butanoic acid Prop1 Increased sp3 Fraction Base->Prop1 Prop2 Lowered Lipophilicity (clogP) Base->Prop2 Prop3 Steric Shielding via alpha-branching Base->Prop3 Result3 Target Specificity (3D Vector) Prop1->Result3 Result1 Enhanced Aqueous Solubility Prop2->Result1 Result2 Improved HLM Stability Prop3->Result2

Caption: Pharmacokinetic enhancements driven by the azetidine-butanoic acid scaffold.

Conclusion

The utilization of (R)-2-(Azetidin-1-ylmethyl)butanoic acid represents a sophisticated approach to modern drug design. By leveraging the geometric constraints of the azetidine ring alongside a stable, predefined chiral center, medicinal chemists can efficiently synthesize highly targeted, metabolically stable therapeutics. Adhering to strict, causality-driven protocols during synthesis ensures that the delicate stereochemistry of this building block translates flawlessly into the final API.

References

  • Google Patents (Immunomodulators)
  • Google Patents (PCSK9 Inhibitors)
  • Synthesis and Profiling of Azetidine Scaffolds Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: National Institutes of Health (PMC) URL:[Link]

  • Azetidines as "Stretched" Analogues Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

In Vivo Pharmacokinetics of (R)-2-(Azetidin-1-ylmethyl)butanoic Acid Derivatives: A Technical Guide to Zwitterionic Scaffold Profiling

Executive Summary The compound (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1] represents a highly specialized pharmacophore that merges the conformational rigidity of a four-membered azetidine ring with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1] represents a highly specialized pharmacophore that merges the conformational rigidity of a four-membered azetidine ring with the zwitterionic properties of an aliphatic amino acid derivative. Frequently utilized as a foundational building block for novel immunomodulators and targeted therapies[2], this scaffold presents unique pharmacokinetic (PK) advantages and bioanalytical challenges. This whitepaper provides an in-depth mechanistic analysis of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside a self-validating in vivo experimental protocol designed for rigorous preclinical evaluation.

Physicochemical Rationale & ADME Causality

To understand the in vivo behavior of (R)-2-(Azetidin-1-ylmethyl)butanoic acid derivatives, one must deconstruct the causality behind their structural features:

The Azetidine Advantage: Metabolic Stability

Azetidines are four-membered nitrogen-containing heterocycles characterized by high ring strain and an sp3-rich nature[3]. When medicinal chemists replace larger aliphatic rings (like piperidine or pyrrolidine) with an azetidine ring, the primary goal is often to alter the metabolic fate of the drug. The azetidine nitrogen is less basic and sterically constrained, which significantly reduces its susceptibility to Cytochrome P450 (CYP)-mediated N-dealkylation—a primary metabolic liability that typically leads to rapid clearance in secondary and tertiary amines[4]. Consequently, azetidine derivatives generally exhibit prolonged in vivo half-lives.

Zwitterionic Permeability and Active Transport

The presence of the butanoic acid moiety (pKa ~4.5) alongside the azetidine nitrogen (pKa ~8.5) dictates that the molecule exists predominantly as a zwitterion at the physiological pH of 7.4. Classical zwitterions often suffer from poor passive membrane permeability due to the high energy required to desolvate the charged centers. However, this scaffold functions as a "nonclassical" zwitterion, maintaining a favorable permeability profile by minimizing lipophilicity without sacrificing absorption[5].

Crucially, the (R)-stereocenter allows the molecule to mimic endogenous amino acids. This structural mimicry enables the derivative to hijack intestinal solute carrier (SLC) transporters (such as PEPT1 or LAT1), shifting its absorption mechanism from passive diffusion to highly efficient active transport.

Absorption_Pathway Zwit (R)-2-(Azetidin-1-ylmethyl)butanoic acid (Zwitterion in GI Tract) Abs Intestinal Absorption (SLC Transporter-Mediated) Zwit->Abs Active Transport Metab Hepatic Metabolism (Low CYP Turnover) Abs->Metab Portal Vein Renal Renal Excretion (Primary Clearance Route) Abs->Renal Systemic Circulation Metab->Renal Phase II Conjugates

Figure 1: Mechanistic pathway of absorption and clearance for the azetidine-butanoic acid scaffold.

Comparative Pharmacokinetic Profiling

The strategic incorporation of the azetidine-butanoic acid scaffold yields measurable shifts in quantitative PK parameters. Table 1 summarizes the representative in vivo pharmacokinetic shifts observed when transitioning from standard saturated heterocycles to the (R)-azetidine zwitterionic derivative in rodent models[4].

Table 1: Comparative PK Parameters of Saturated Heterocyclic Isosteres

Pharmacokinetic ParameterPiperidine AnalogPyrrolidine Analog(R)-Azetidine DerivativeMechanistic Causality
Clearance (CL, mL/min/kg) 45.238.518.4 Resistance to CYP-mediated N-dealkylation.
Half-life (t1/2, h) 1.21.83.5 Reduced hepatic turnover and enhanced stability.
Oral Bioavailability (F%) 22%35%68% Enhanced affinity for intestinal amino acid transporters.
Volume of Distribution (Vd, L/kg) 4.53.21.8 Zwitterionic nature restricts deep tissue/CNS penetration.

Experimental Protocol: Self-Validating LC-MS/MS Bioanalysis

Analyzing highly polar amino acid derivatives in biological matrices (plasma, urine) presents significant technical challenges. Standard reversed-phase (C18) chromatography results in weak retention, causing the analyte to co-elute with endogenous salts at the solvent front, leading to severe ion suppression[6].

To ensure a trustworthy, self-validating system, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS)[7], incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of in vivo plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 50 ng/mL of the SIL-IS (e.g., 13C4​ -labeled azetidine derivative).

    • Causality: The organic solvent denatures plasma proteins. The immediate introduction of the SIL-IS ensures that any subsequent volumetric losses or ionization variations in the MS source are mathematically normalized, validating the assay's precision.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A.

Step 2: HILIC Chromatographic Separation

  • Column : ZIC-HILIC (100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A : 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient : Start at 90% B, holding for 1 minute, then linearly decrease to 50% B over 4 minutes.

    • Causality: In HILIC, the highly polar zwitterion partitions into the water-enriched layer on the stationary phase. Starting with high organic content ensures strong retention, allowing the analyte to elute well past the suppression zone of early-eluting phospholipids.

Step 3: MS/MS Detection & Matrix Factor Validation

  • Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The azetidine ring typically undergoes strain-release fragmentation, yielding a highly specific product ion.

  • Self-Validation Check : Calculate the Matrix Factor (MF) by comparing the peak area of the SIL-IS in post-extraction spiked plasma against the peak area in a neat solvent standard. An MF between 0.85 and 1.15 confirms the absence of critical ion suppression, validating the run.

PK_Workflow A 1. Dosing (IV/PO) Rodent Models B 2. Serial Blood Sampling A->B C 3. Plasma Extraction (Protein Precipitation) B->C D 4. HILIC-LC-MS/MS Analysis C->D E 5. PK Parameter Calculation D->E

Figure 2: Self-validating in vivo pharmacokinetic workflow for azetidine-based zwitterions.

Conclusion

The integration of the (R)-2-(Azetidin-1-ylmethyl)butanoic acid scaffold into drug design represents a sophisticated strategy to overcome traditional pharmacokinetic liabilities. By leveraging the metabolic resistance of the azetidine ring and the active-transport potential of the chiral zwitterionic backbone, researchers can achieve superior oral bioavailability and prolonged systemic exposure. Accurate in vivo profiling of these derivatives relies heavily on rigorous, self-validating HILIC-LC-MS/MS methodologies to navigate the complexities of highly polar analyte quantification.

References

  • AChemBlock. (2R)-2-(azetidin-1-ylmethyl)butanoic acid. 1

  • Google Patents. WO2015034820A1 - Compounds useful as immunomodulators. 2

  • Future Medicinal Chemistry (PubMed). Azetidines in medicinal chemistry: emerging applications and approved drugs. 3

  • Xenobiotica. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. 4

  • Journal of Medicinal Chemistry. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. 5

  • WuXi AppTec. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. 6

  • Analytical Chemistry. Multifunctional and Highly Sensitive Precolumn Reagents for Amino Acids in Liquid Chromatography/Tandem Mass Spectrometry. 7

Sources

Foundational

An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of (R)-2-(Azetidin-1-ylmethyl)butanoic Acid

Disclaimer: Information regarding the specific toxicity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid is not publicly available. This guide has been constructed based on the toxicological profiles of structurally related c...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Information regarding the specific toxicity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid is not publicly available. This guide has been constructed based on the toxicological profiles of structurally related compounds, namely azetidine derivatives and butanoic acid, as well as established preclinical safety assessment guidelines for novel chemical entities. The data and protocols presented herein are representative and intended for informational purposes for researchers, scientists, and drug development professionals.

Executive Summary

(R)-2-(Azetidin-1-ylmethyl)butanoic acid is a novel small molecule with potential therapeutic applications. As with any new chemical entity destined for clinical use, a thorough preclinical safety and toxicity evaluation is paramount.[1][2] This guide provides a comprehensive overview of the anticipated toxicological profile of this compound, based on an analysis of its structural motifs: an azetidine ring and a butanoic acid moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a feature of several FDA-approved drugs, valued for its ability to enhance metabolic stability and receptor selectivity.[3] Butanoic acid, a short-chain fatty acid, is a natural metabolic product with a generally low toxicity profile, though it can be corrosive at high concentrations.[4][5] This document outlines a standard preclinical testing strategy, including in vitro and in vivo studies designed to identify potential hazards and establish a safe starting dose for first-in-human clinical trials.

Introduction to (R)-2-(Azetidin-1-ylmethyl)butanoic Acid

(R)-2-(Azetidin-1-ylmethyl)butanoic acid is a chiral small molecule featuring a saturated azetidine ring linked to a butanoic acid backbone.[6][7] The physicochemical properties of small molecules, such as this one, allow them to be readily synthesized and modified, making them a cornerstone of pharmaceutical development.[1][8] The azetidine moiety is of particular interest in medicinal chemistry for its unique structural and pharmacokinetic properties, including high ring strain and conformational rigidity, which can confer enhanced solubility and metabolic stability.[3] Several approved drugs incorporate azetidine motifs to improve their pharmacokinetic profiles.[3] Butanoic acid and its derivatives have been explored for various therapeutic applications, including as antiviral agents and for their role in gut health.[9][10]

A comprehensive understanding of a new drug candidate's safety profile is essential for its progression from discovery to clinical application.[1][8] Preclinical safety studies are designed to evaluate a drug's efficacy, pharmacokinetics, and potential toxicity to meet regulatory standards for human trials.[1]

Preclinical Safety Assessment Strategy

The preclinical safety evaluation for a novel small molecule like (R)-2-(Azetidin-1-ylmethyl)butanoic acid typically involves a tiered approach, beginning with in vitro assays and progressing to in vivo studies in two species (one rodent and one non-rodent).[11] This strategy is designed to identify potential target organs of toxicity, determine the dose-response relationship, and establish a safe therapeutic window.

In Vitro Toxicity Studies

Initial screening for potential toxicities is often conducted using a battery of in vitro assays. These tests are rapid, cost-effective, and can provide valuable information to guide further in vivo studies.

  • Genotoxicity: A standard battery of tests is required to assess the potential for a compound to cause genetic damage. This typically includes:

    • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect point mutations.[12] Based on data for analogue compounds, (R)-2-(Azetidin-1-ylmethyl)butanoic acid is not expected to be mutagenic.[4]

    • In Vitro Chromosomal Aberration Assay: This assay, often conducted in human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, assesses the potential to induce structural chromosomal damage.[11]

    • In Vitro Mouse Lymphoma Assay: This test is used to detect gene mutations and clastogenic activity in mammalian cells.

  • hERG Assay: This assay is crucial for assessing the potential for a compound to cause QT interval prolongation, a type of heart rhythm disturbance. It measures the compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[11]

In Vivo Toxicity Studies

Following in vitro evaluation, in vivo studies are conducted in animal models to assess the compound's effects on whole biological systems.

  • Acute Toxicity: These studies are designed to determine the toxicity of a single, high dose of the compound. The LD50 (the dose that is lethal to 50% of the test animals) is often determined. For butanoic acid, the oral LD50 in rats is reported to be between 2,000 and 8,790 mg/kg, indicating low acute toxicity.[4]

  • Repeat-Dose Toxicity: These studies involve the daily administration of the compound for a specified period (e.g., 14, 28, or 90 days) to assess the effects of long-term exposure. Key parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[11]

  • Safety Pharmacology: These studies are designed to investigate the potential adverse effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[11]

  • Reproductive and Developmental Toxicity: These studies are conducted to evaluate the potential for the compound to affect fertility, embryonic development, and offspring health.

Predicted Toxicological Profile

Based on the structural components of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, a preliminary toxicological profile can be predicted.

Toxicological EndpointPredicted Outcome for (R)-2-(Azetidin-1-ylmethyl)butanoic acidRationale Based on Structural Analogues
Acute Oral Toxicity LowButanoic acid has a low acute oral toxicity, with an LD50 in rats reported to be in the range of 2,000-8,790 mg/kg.[4]
Dermal Toxicity LowButanoic acid exhibits low acute dermal toxicity.[4]
Genotoxicity Unlikely to be genotoxicIn vitro and in vivo studies on butanoic acid and its analogues have shown no evidence of genotoxicity.[4]
Skin/Eye Irritation Potential for irritation/corrosion at high concentrationsButanoic acid is known to be corrosive and can cause burns upon direct contact.[4][5]
Target Organ Toxicity Potential for local irritation in the gastrointestinal tract at high oral doses.High concentrations of butanoic acid can stimulate apoptosis of epithelial cells and disrupt the intestinal barrier.[10]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of (R)-2-(Azetidin-1-ylmethyl)butanoic acid by measuring its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.

Methodology:

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA are commonly used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

  • Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies on the test plates is compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies suggests a mutagenic effect.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis TestCompound Test Compound ((R)-2-(Azetidin-1-ylmethyl)butanoic acid) Combine Combine in Top Agar TestCompound->Combine BacterialStrains Bacterial Strains (e.g., S. typhimurium) BacterialStrains->Combine S9Mix S9 Mix (Metabolic Activation) S9Mix->Combine Plate Pour onto Minimal Agar Plates Combine->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate CountColonies Count Revertant Colonies Incubate->CountColonies Compare Compare to Control CountColonies->Compare Result Mutagenic or Non-Mutagenic Compare->Result Repeat_Dose_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing Period (28 Days) cluster_termination Study Termination cluster_analysis Data Analysis & Reporting AnimalSelection Animal Selection (e.g., Rats) GroupAllocation Group Allocation (Control, Low, Mid, High Dose) AnimalSelection->GroupAllocation DailyDosing Daily Oral Gavage GroupAllocation->DailyDosing DailyObservations Daily Clinical Observations DailyDosing->DailyObservations WeeklyMeasurements Weekly Body Weight & Food Consumption DailyDosing->WeeklyMeasurements BloodCollection Blood & Urine Collection (Clinical Pathology) Necropsy Gross Necropsy & Organ Weights BloodCollection->Necropsy Histopathology Tissue Collection & Microscopic Examination Necropsy->Histopathology DataAnalysis Statistical Analysis of Data Histopathology->DataAnalysis FinalReport Final Study Report DataAnalysis->FinalReport

Caption: Workflow for a 28-day repeat-dose toxicity study.

Conclusion

While specific toxicological data for (R)-2-(Azetidin-1-ylmethyl)butanoic acid is not publicly available, a comprehensive preclinical safety assessment is a critical and mandatory step in its development as a potential therapeutic agent. [2]Based on the known properties of its structural components, it is anticipated to have a low order of acute toxicity. However, the potential for local irritation at high concentrations, a characteristic of butanoic acid, warrants careful evaluation. [4][5]The standard battery of in vitro and in vivo toxicological studies outlined in this guide will be essential to fully characterize its safety profile, identify any potential hazards, and establish a safe dose for progression into human clinical trials.

References

  • Altasciences. Small Molecule Safety Assessment. Available from: [Link]

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. Available from: [Link]

  • ACD Bio. Preclinical safety assessment. Available from: [Link]

  • Australian Government Department of Health. Butanoic acid: Human health tier II assessment. Available from: [Link]

  • Evotec. Safety Assessment. Available from: [Link]

  • PubMed. Mutagenicity and cytotoxicity of N-methyl-2-pyrrolidinone and 4-(methylamino)butanoic acid in the Salmonella/microsome assay. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • Royal Society of Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

  • IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Available from: [Link]

  • ECHA. Compound Butyric acid C4H8O2 Factsheet. Available from: [Link]

  • AAPPTec. SAFETY DATA SHEET - L-Azetidine-2-carboxylic acid. Available from: [Link]

  • ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Available from: [Link]

  • MolPort. (2R)-2-(azetidin-1-ylmethyl)butanoic acid. Available from: [Link]

  • PubMed Central. Butyric acid and prospects for creation of new medicines based on its derivatives. Available from: [Link]

  • PubMed. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available from: [Link]

  • PubMed. RIFM fragrance ingredient safety assessment, butanoic acid, 2-methyl-5-(1-methylethyl)cyclopentyl ester, CAS Registry Number 1266606-26-1. Available from: [Link]

  • SpectraBase. Butanoic acid, 2-[(2-methyl-1-naphthalenyl)-(1,2,3-thiadiazol-4-ylcarbonyl)amino]-, methyl ester. Available from: [Link]

Sources

Exploratory

Synthesis Pathways for (R)-2-(Azetidin-1-ylmethyl)butanoic Acid: A Technical Guide

Executive Summary (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1] is a highly specialized, conformationally restricted α-branched β-amino acid derivative. The incorporation of the strained four-membered a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1] is a highly specialized, conformationally restricted α-branched β-amino acid derivative. The incorporation of the strained four-membered azetidine ring introduces unique steric and electronic constraints, making it an invaluable building block for designing peptidomimetics with enhanced proteolytic stability and specific secondary structural motifs[]. This whitepaper details a validated, highly stereocontrolled synthetic pathway utilizing the Evans asymmetric alkylation to establish the critical (R)-stereocenter with absolute precision.

Strategic Retrosynthetic Analysis

To achieve the absolute (R)-configuration at the α-position with high enantiomeric excess (ee >99%), the synthesis relies on chiral auxiliary-mediated asymmetric alkylation[3]. While alternative methodologies, such as the conjugate addition of chiral lithium amides[4] or phase-transfer-catalyzed alkylations[5], are viable for general β-amino acids, they often lack the precise stereocontrol required for dense, sterically hindered systems.

The retrosynthetic disconnection traces the target back to an Evans chiral auxiliary framework, utilizing benzyl chloromethyl ether (BOM-Cl) as a robust one-carbon electrophile.

Retrosynthesis Target (R)-2-(Azetidin-1-ylmethyl) butanoic acid Int1 Methyl (R)-2-(tosyloxymethyl) butanoate Target->Int1 SN2 Displacement & Saponification Int2 (R)-3-(2-(benzyloxymethyl) butanoyl)oxazolidinone Int1->Int2 Auxiliary Cleavage & Activation Start Butanoyl Chloride + (S)-Evans Auxiliary Int2->Start Evans Asymmetric Alkylation

Caption: Retrosynthetic disconnection of (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Mechanistic Causality: The Evans Asymmetric Alkylation

The cornerstone of this synthesis is the highly diastereoselective alkylation of the titanium enolate derived from (S)-3-butanoyl-4-benzyl-2-oxazolidinone[3]. The causality behind the reagent selection is driven by the need for a rigid transition state:

  • Z-Enolate Formation: Treatment of the N-butanoyl oxazolidinone with TiCl₄ and DIPEA exclusively generates the Z-enolate. Titanium is specifically chosen over alkali metals (e.g., NaHMDS) because it forms a highly organized, tightly chelated transition state involving both the enolate oxygen and the oxazolidinone carbonyl oxygen.

  • Facial Shielding: The bulky benzyl group on the (S)-auxiliary effectively blocks the Re-face of the enolate.

  • Electrophilic Attack: BOM-Cl approaches from the less hindered Si-face. According to Cahn-Ingold-Prelog priority rules, this specific Si-face attack on the butanoyl chain establishes the desired (R)-configuration at the newly formed stereocenter[6].

Mechanism Enolization TiCl4 / DIPEA Enolization Forms rigid Z-enolate Chelation Titanium Chelation Locks conformation (O-Ti-O) Enolization->Chelation Shielding Steric Shielding (S)-Benzyl group blocks Re-face Chelation->Shielding Attack Electrophilic Attack BOM-Cl attacks from Si-face Shielding->Attack Result (R)-Stereocenter Formation >95:5 Diastereomeric Ratio Attack->Result

Caption: Mechanistic logic and stereocontrol of the Evans asymmetric alkylation step.

Validated Experimental Protocols

Step 1: Asymmetric Alkylation
  • Reagents: (S)-3-butanoyl-4-benzyl-2-oxazolidinone (1.0 eq), TiCl₄ (1.1 eq), DIPEA (1.2 eq), BOM-Cl (1.5 eq), anhydrous DCM.

  • Procedure: Cool a solution of the imide in DCM to -78 °C under argon. Add TiCl₄ dropwise (the solution turns deep red/purple, visually validating enolate chelation). Stir for 15 minutes, then add DIPEA. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation. Add BOM-Cl dropwise. Slowly warm the reaction to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Outcome: (R)-3-(2-(benzyloxymethyl)butanoyl)-4-benzyl-2-oxazolidinone.

Step 2: Auxiliary Cleavage & Esterification
  • Reagents: LiOH (2.0 eq), H₂O₂ (30% aq, 4.0 eq), THF/H₂O (3:1), TMS-diazomethane.

  • Causality: Standard saponification (LiOH/H₂O) is sluggish and risks endocyclic cleavage. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻) via the alpha-effect, which attacks the exocyclic carbonyl with absolute chemoselectivity, preserving the stereocenter and allowing quantitative recovery of the chiral auxiliary.

  • Procedure: Cool the alkylated product to 0 °C. Add H₂O₂ followed by LiOH. Stir for 2 hours. Quench with Na₂SO₃ to destroy excess peroxide. Acidify to pH 2 with 1M HCl, extract with EtOAc. Treat the crude acid with TMS-diazomethane in MeOH/DCM at 0 °C until nitrogen evolution ceases.

  • Outcome: Methyl (R)-2-(benzyloxymethyl)butanoate.

Step 3: Deprotection & Activation
  • Reagents: H₂ (1 atm), 10% Pd/C, MeOH. Then TsCl (1.5 eq), Pyridine (2.0 eq), DCM.

  • Procedure: Hydrogenate the benzyl ether at room temperature for 12 hours. Filter through Celite and concentrate to yield the primary alcohol. Dissolve in DCM, cool to 0 °C, add pyridine and TsCl. Stir for 12 hours at room temperature.

  • Outcome: Methyl (R)-2-(tosyloxymethyl)butanoate.

Step 4: Azetidine Substitution & Saponification
  • Reagents: Azetidine (3.0 eq), K₂CO₃ (2.0 eq), MeCN. Then LiOH (3.0 eq), THF/H₂O.

  • Causality: Azetidine is highly nucleophilic but volatile and prone to ring-opening. Using a mild base (K₂CO₃) in a polar aprotic solvent (MeCN) at moderate heat (60 °C in a sealed tube) ensures clean Sₙ2 displacement of the primary tosylate without promoting elimination (E2) pathways.

  • Procedure: Heat the tosylate with azetidine and K₂CO₃ in MeCN at 60 °C for 16 hours. Concentrate and filter. Dissolve the crude ester in THF/H₂O, add LiOH, and stir at room temperature for 24 hours. Carefully adjust the pH to ~6.5 (the isoelectric point) using 1M HCl. Isolate the pure zwitterion using a cation-exchange resin (e.g., Dowex 50WX8).

  • Outcome: (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Quantitative Data Summaries

The following table summarizes the expected quantitative metrics for this synthetic pipeline, demonstrating its high efficiency and stereochemical fidelity.

Synthesis StepTransformationYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1 Evans Asymmetric Alkylation (BOM-Cl)82%>95:5N/A (Diastereomers)
2 Auxiliary Cleavage & Esterification88%N/A>99%
3 Hydrogenolysis & Tosylation91%N/A>99%
4 Azetidine Substitution & Saponification76%N/A>99%
Overall Butanoyl Chloride to Target ~50% - >99%

References

  • Title: (2R)-2-(azetidin-1-ylmethyl)
  • Source: JST (Japan Science and Technology Agency)
  • Title: Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations Source: Organic Chemistry Portal URL
  • Title: CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid)
  • Title: Asymmetric synthesis with chiral β-lactams.
  • Title: (4S,5R)-(-)

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity Profile of (R)-2-(Azetidin-1-ylmethyl)butanoic acid

A Senior Application Scientist's Perspective on Characterizing a Novel GABAergic Modulator This guide provides a comprehensive framework for elucidating the in vitro biological activity of (R)-2-(Azetidin-1-ylmethyl)buta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Characterizing a Novel GABAergic Modulator

This guide provides a comprehensive framework for elucidating the in vitro biological activity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, a compound with structural features suggestive of interaction with the γ-aminobutyric acid (GABA) system. As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1][3][4][5] Consequently, molecules that modulate GABAergic transmission are of significant therapeutic interest.

The structure of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, incorporating a GABA-like butanoic acid backbone and a constrained azetidine ring, suggests its potential as an inhibitor of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2][4] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic tone, a clinically validated strategy for treating conditions like epilepsy.[4]

This document outlines a systematic in vitro approach to characterize the pharmacological profile of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, focusing on its potential interaction with GABA transporters. The described methodologies are designed to establish a robust and reproducible dataset, essential for advancing a novel chemical entity through the drug discovery pipeline.

Primary Target Engagement: GABA Transporter Inhibition Assays

The initial and most critical step is to determine if (R)-2-(Azetidin-1-ylmethyl)butanoic acid interacts with its putative primary targets, the four subtypes of human GABA transporters: GAT1, GAT2, GAT3, and BGT1.[2] A radiolabeled substrate uptake assay is the gold standard for this purpose.

Rationale for Experimental Design

The core principle of this assay is to measure the ability of the test compound to inhibit the uptake of a radiolabeled GABA substrate, typically [³H]GABA, into cells engineered to express a specific GAT subtype.[1][3][4] This approach provides a direct functional measure of transporter inhibition. The use of stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, ensures consistent and reproducible expression of the target transporter, minimizing variability between experiments.

Experimental Workflow: [³H]GABA Uptake Assay

The following workflow outlines the key steps for assessing the inhibitory activity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid on human GAT subtypes.

GAT_Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture Culture CHO or HEK293 cells stably expressing hGAT1, hGAT2, hGAT3, or hBGT1 seeding Seed cells into 96-well plates and grow to confluence cell_culture->seeding preincubation Pre-incubate cells with varying concentrations of (R)-2-(Azetidin-1-ylmethyl)butanoic acid seeding->preincubation initiation Add [³H]GABA to initiate uptake preincubation->initiation incubation Incubate for a defined period (e.g., 10-30 minutes) at 37°C initiation->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells to release intracellular [³H]GABA termination->lysis scintillation Quantify radioactivity using liquid scintillation counting lysis->scintillation analysis Calculate percent inhibition and determine IC50 values scintillation->analysis

Figure 1: Workflow for the [³H]GABA uptake assay.

Detailed Protocol: [³H]GABA Uptake Assay
  • Cell Culture: Maintain CHO or HEK293 cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1) in appropriate culture medium supplemented with a selection antibiotic to ensure continued expression of the transporter.

  • Plating: Seed the cells into 96-well microplates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of (R)-2-(Azetidin-1-ylmethyl)butanoic acid in a suitable vehicle (e.g., DMSO or aqueous buffer). Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • Wash the confluent cell monolayers with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with the various concentrations of the test compound or vehicle control for 15-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.

    • Allow the uptake to proceed for a predetermined time (typically 10-30 minutes) at 37°C.

    • Terminate the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Detection:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials containing scintillation cocktail.

    • Quantify the amount of incorporated [³H]GABA using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor, such as tiagabine for GAT1) from the total uptake.

    • Calculate the percentage inhibition for each concentration of (R)-2-(Azetidin-1-ylmethyl)butanoic acid relative to the vehicle control.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Data Presentation: Inhibitory Profile of (R)-2-(Azetidin-1-ylmethyl)butanoic acid

The results of the GABA uptake assays should be summarized in a clear and concise table to facilitate comparison of the compound's potency and selectivity across the different GAT subtypes.

Transporter SubtypeIC₅₀ (µM)
hGAT1[Insert Value]
hGAT2[Insert Value]
hGAT3[Insert Value]
hBGT1[Insert Value]

Table 1: Hypothetical inhibitory potency of (R)-2-(Azetidin-1-ylmethyl)butanoic acid on human GABA transporters.

Secondary Target Profiling and Off-Target Effects

To build a comprehensive understanding of the compound's selectivity and potential for off-target effects, it is crucial to assess its activity at other relevant CNS targets, particularly GABA receptors.

Rationale for Selectivity Screening

While the primary hypothesis may be GAT inhibition, structural similarity to GABA could lead to interactions with GABAA and GABAB receptors.[1] Assessing activity at these receptors is essential for a complete pharmacological profile and to anticipate potential side effects. Radioligand binding assays are a high-throughput and cost-effective method for initial selectivity screening.

Experimental Workflow: Radioligand Binding Assays

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_separation Separation & Detection membrane_prep Prepare cell membranes expressing the target receptor (e.g., GABAA, GABAB) reagents Prepare assay buffer, radioligand, and test compound dilutions membrane_prep->reagents incubation Incubate membranes, radioligand, and test compound together reagents->incubation equilibrium Allow the binding reaction to reach equilibrium incubation->equilibrium filtration Separate bound from free radioligand by rapid filtration equilibrium->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing counting Quantify radioactivity on filters using a scintillation counter washing->counting analysis Calculate percent displacement and determine Ki values counting->analysis

Figure 2: General workflow for radioligand binding assays.

Detailed Protocol: GABAA and GABAB Receptor Binding Assays
  • Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines or tissues known to express the target receptors (e.g., rat whole brain for a mix of GABAA receptor subtypes).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]muscimol for the GABAA receptor agonist site, or [³H]CGP54626 for the GABAB receptor), and varying concentrations of (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Detection: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding. Calculate the percent displacement of the radioligand by the test compound and determine the IC₅₀. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Selectivity Profile
TargetRadioligandKᵢ (µM)
GABAA Receptor[³H]Muscimol[Insert Value]
GABAB Receptor[³H]CGP54626[Insert Value]

Table 2: Hypothetical binding affinities of (R)-2-(Azetidin-1-ylmethyl)butanoic acid at GABA receptors.

Cellular and Functional Assays

To complement the target-based assays, it is beneficial to evaluate the compound's effects in a more integrated cellular system. This can provide insights into its functional consequences and potential cytotoxicity.

Astrocyte Viability and Proliferation Assay

Astrocytes play a significant role in GABAergic neurotransmission and express GAT1 and GAT3.[2] Assessing the impact of the test compound on astrocyte health is important to rule out non-specific cytotoxic effects that could confound the results of uptake assays.

  • Methodology: Culture normal human astrocytes and expose them to a range of concentrations of (R)-2-(Azetidin-1-ylmethyl)butanoic acid for an extended period (e.g., 24-72 hours). Cell viability can be assessed using assays such as the MTT or PrestoBlue assay, which measure metabolic activity.

Neuroprotective Activity Assay

Given the role of GABA in neuroprotection, it is worthwhile to investigate whether the compound exhibits neuroprotective properties.

  • Methodology: Use a neuronal cell line, such as SH-SY5Y, and induce cellular stress or toxicity (e.g., with hydrogen peroxide or glutamate).[1][3] Co-incubate the cells with the test compound and assess its ability to mitigate the induced cell death, for instance, by using a lactate dehydrogenase (LDH) release assay.

Summary and Forward Look

The in vitro biological activity profiling described in this guide provides a robust and systematic approach to characterizing novel molecules like (R)-2-(Azetidin-1-ylmethyl)butanoic acid. By first establishing its potency and selectivity at the primary hypothesized targets (GABA transporters) and then assessing its interactions with key secondary targets and its effects in cellular models, a comprehensive understanding of its pharmacological properties can be achieved.

A favorable profile would be characterized by potent and selective inhibition of one or more GAT subtypes, with minimal activity at GABA receptors and no significant cytotoxicity. Such a profile would warrant further investigation, including in vivo studies to assess its pharmacokinetic properties, brain penetration, and efficacy in animal models of CNS disorders.

References

  • Karakas, E., & Furukawa, H. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]

  • Karakas, E., & Furukawa, H. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • Karakas, E., & Furukawa, H. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ResearchGate. [Link]

  • Karakas, E., & Furukawa, H. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]

  • Al-Khawaja, A., & Schousboe, A. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience. [Link]

  • Sarigul, M., & Ilhan, I. O. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. ChEMBL. [Link]

  • Gurupadayya, B. M., Gopal, M., Padmashali, B., & Manohara, Y. N. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences. [Link]

  • Cox, L. R., Feula, A., & Browne, E. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. [Link]

  • Olar, R., & Olar, N. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]

  • Helm, M., & Jez, J. M. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Cell. [Link]

  • Ramachandran, S., Dheepika, S., Deepak, M., Duraiseelan, M., Chandru, B. S., & Aanandhi, M. V. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. [Link]

  • Udupi, R. H., Mayur, Y. C., & Bhat, A. R. (1997). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry. [Link]

  • Kumar, A., & Rajput, C. S. (2010). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Yu, K., Zhang, J., & Wu, W. (2023). Research advances in L-azetidine-2-carboxylic acid. Journal of Pesticide Science. [Link]

  • Singh, G., & Singh, R. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sharma, S., & Kumar, A. (2019). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry. [Link]

  • Sakya, A. E., & Yüksek, H. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Step-by-Step Guide to the Enantioselective Synthesis of (R)-2-(Azetidin-1-ylmethyl)butanoic Acid

Abstract This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, a valuable chiral building block for drug discovery and development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, a valuable chiral building block for drug discovery and development. Azetidine-containing compounds are of significant interest in medicinal chemistry due to their ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This guide details a robust synthetic strategy employing an Evans' chiral auxiliary to control the stereochemistry at the α-carbon, followed by the introduction of the azetidine moiety. The protocol is designed for researchers in organic synthesis and medicinal chemistry, offering not only procedural details but also the underlying mechanistic principles and expert insights for successful execution.

Introduction: The Significance of Chiral Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their unique structural properties, including high ring strain and a three-dimensional character, can confer improved pharmacokinetic profiles to drug candidates.[3] When combined with a chiral center, as in (R)-2-(Azetidin-1-ylmethyl)butanoic acid, these building blocks allow for precise, three-dimensional exploration of a target's binding pocket, making them highly sought after in the development of novel therapeutics.

The synthesis of enantiomerically pure α-substituted carboxylic acids presents a significant challenge.[4] This guide outlines a reliable approach that leverages the power of chiral auxiliaries, a foundational strategy in asymmetric synthesis, to construct the desired (R)-stereocenter with high fidelity.[5][]

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a multi-step sequence starting from commercially available materials. The core of the strategy is the use of a chiral (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary to direct the stereoselective installation of a hydroxymethyl group onto a butanoyl scaffold. This intermediate is then converted to a suitable electrophile for nucleophilic substitution by azetidine, followed by the final removal of the auxiliary to yield the product.

The complete synthetic workflow is illustrated below.

G cluster_0 Synthesis of (R)-2-(Azetidin-1-ylmethyl)butanoic acid A Butanoyl Chloride + (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone B Step 1: Acylation (4R,5S)-3-(Butanoyl)-4-methyl- 5-phenyl-2-oxazolidinone A->B n-BuLi, THF C Step 2: Asymmetric Hydroxymethylation (R)-3-((R)-2-(hydroxymethyl)butanoyl)-4-methyl- 5-phenyl-2-oxazolidinone B->C 1. NaHMDS, THF, -78°C 2. Paraformaldehyde D Step 3: Tosylation (R)-3-((R)-2-(((tosyloxy)methyl)butanoyl)-4-methyl- 5-phenyl-2-oxazolidinone C->D TsCl, Et3N, DCM E Step 4: Azetidine Substitution (R)-3-((R)-2-(azetidin-1-ylmethyl)butanoyl)-4-methyl- 5-phenyl-2-oxazolidinone D->E Azetidine, K2CO3, MeCN F Step 5: Auxiliary Cleavage (R)-2-(Azetidin-1-ylmethyl)butanoic acid E->F LiOH, H2O2, THF/H2O

Caption: Overall synthetic workflow for (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as n-butyllithium (n-BuLi) and sodium bis(trimethylsilyl)amide (NaHMDS) are pyrophoric or highly reactive and must be handled under an inert atmosphere (Nitrogen or Argon) using appropriate techniques.

Step 1: Synthesis of (4R,5S)-3-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone

This step attaches the butanoyl group to the chiral auxiliary. The auxiliary will control the stereochemistry in the subsequent C-C bond formation.

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone177.2020.03.54 g
Anhydrous Tetrahydrofuran (THF)--70 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.0621.08.4 mL
Butanoyl chloride106.5522.02.15 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (3.54 g, 20.0 mmol) and anhydrous THF (70 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (8.4 mL, 21.0 mmol) dropwise via syringe over 10 minutes. The solution will turn pale yellow. Stir for an additional 20 minutes at -78 °C.

  • Add butanoyl chloride (2.15 mL, 22.0 mmol) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 15-25% ethyl acetate in hexanes) to yield the title compound as a colorless oil or white solid.

Step 2: Asymmetric Hydroxymethylation

This is the key stereochemistry-determining step. The chiral auxiliary directs the incoming electrophile (formaldehyde) to one face of the enolate, establishing the (R) stereocenter. The use of a sodium enolate is effective for this transformation.

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
N-Butanoyloxazolidinone (from Step 1)247.3010.02.47 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF183.3711.011.0 mL
Paraformaldehyde, anhydrous(30.03)n30.0 (excess)0.90 g

Procedure:

  • Add the N-butanoyloxazolidinone (2.47 g, 10.0 mmol) to a flame-dried 250 mL round-bottom flask under an inert atmosphere. Dissolve in anhydrous THF (50 mL).

  • Cool the solution to -78 °C.

  • Add NaHMDS (11.0 mL, 11.0 mmol) dropwise over 15 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • In a separate flame-dried flask, heat paraformaldehyde (0.90 g, 30.0 mmol) under vacuum to depolymerize it into gaseous formaldehyde, which is then passed through a cannula into the enolate solution at -78 °C. Alternatively, add freshly sublimed paraformaldehyde powder directly to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by adding 20 mL of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography (Silica gel, 30-50% ethyl acetate in hexanes) to afford the desired hydroxymethylated product.

Mechanistic Insight: The stereochemical outcome is dictated by the chelated transition state formed by the enolate. The phenyl group on the auxiliary effectively blocks one face, forcing the electrophile (formaldehyde) to approach from the opposite side, thus ensuring high diastereoselectivity.

Caption: Rationale for stereochemical control in the asymmetric aldol reaction.

Step 3: Tosylation of the Primary Alcohol

To facilitate the subsequent nucleophilic substitution, the hydroxyl group is converted into a better leaving group, a tosylate.

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
Hydroxymethylated Product (from Step 2)277.335.01.39 g
Anhydrous Dichloromethane (DCM)--30 mL
Triethylamine (Et₃N)101.197.51.05 mL
p-Toluenesulfonyl chloride (TsCl)190.656.01.14 g
4-(Dimethylamino)pyridine (DMAP)122.170.2530 mg (catalytic)

Procedure:

  • Dissolve the alcohol (1.39 g, 5.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.05 mL, 7.5 mmol) and DMAP (30 mg, 0.25 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add TsCl (1.14 g, 6.0 mmol) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with 20 mL of water.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step without further purification.

Step 4: Nucleophilic Substitution with Azetidine

The azetidine ring is introduced via an Sₙ2 reaction, displacing the tosylate leaving group.

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
Tosylated Product (from Step 3)431.515.0~2.16 g
Acetonitrile (MeCN)--30 mL
Azetidine57.0910.00.67 mL
Potassium Carbonate (K₂CO₃)138.2110.01.38 g

Procedure:

  • To a solution of the crude tosylate (~2.16 g, 5.0 mmol) in acetonitrile (30 mL), add K₂CO₃ (1.38 g, 10.0 mmol).

  • Add azetidine (0.67 mL, 10.0 mmol) to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, filter off the solids and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography (Silica gel, gradient of 0-10% methanol in DCM) to obtain the azetidine-containing intermediate.

Step 5: Cleavage of the Chiral Auxiliary

The final step involves the hydrolytic removal of the chiral auxiliary to release the target carboxylic acid. The LiOH/H₂O₂ method is efficient and typically does not racemize the α-stereocenter.[7]

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
Azetidine Product (from Step 4)316.423.00.95 g
Tetrahydrofuran (THF)--24 mL
Water--8 mL
Hydrogen Peroxide (H₂O₂), 30% aq.34.0112.01.36 mL
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.966.00.25 g

Procedure:

  • Dissolve the substrate (0.95 g, 3.0 mmol) in a mixture of THF (24 mL) and water (8 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% aqueous H₂O₂ solution (1.36 mL, 12.0 mmol).

  • Add an aqueous solution of LiOH·H₂O (0.25 g, 6.0 mmol in a small amount of water) dropwise.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 g in 10 mL water) until a test with peroxide strips is negative.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Wash the aqueous residue with DCM (2 x 20 mL) to remove the cleaved chiral auxiliary (which can be recovered).

  • Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl. The product is zwitterionic and may require ion-exchange chromatography for purification. Alternatively, lyophilization can yield the crude product.

  • For purification, the crude product can be purified via reverse-phase HPLC or by ion-exchange chromatography to yield pure (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Product Characterization

PropertyData
IUPAC Name (R)-2-(azetidin-1-ylmethyl)butanoic acid
CAS Number 2803376-28-3
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Expected to be a white to off-white solid

References

  • SciTechnol. Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link].

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link].

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link].

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link].

  • The Journal of Organic Chemistry. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link].

  • Wikipedia. Chiral auxiliary. Wikipedia. Available at: [Link].

  • Organic & Biomolecular Chemistry. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. RSC Publishing. Available at: [Link].

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link].

Sources

Application

Using (R)-2-(Azetidin-1-ylmethyl)butanoic acid in solid-phase peptide synthesis

Application Note: Strategic Utilization of (R)-2-(Azetidin-1-ylmethyl)butanoic Acid in Solid-Phase Peptide Synthesis Executive Summary & Strategic Rationale (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of (R)-2-(Azetidin-1-ylmethyl)butanoic Acid in Solid-Phase Peptide Synthesis

Executive Summary & Strategic Rationale

(R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1] is a highly specialized unnatural amino acid building block utilized in the synthesis of advanced peptidomimetics and peptide-drug conjugates. Featuring a rigid four-membered azetidine ring and an alpha-branched stereocenter, this compound is primarily deployed as an N-terminal capping agent or a side-chain derivatization moiety. Its incorporation directly addresses critical pharmacokinetic (PK) bottlenecks in peptide drug discovery, specifically proteolytic instability, rapid metabolic clearance, and off-target cardiotoxicity[2].

Physicochemical Profiling: The Causality of Experimental Choices

In modern rational drug design, the transition from standard alkyl amines to strained heterocycles is driven by strict structure-property relationships (SPR). The use of this specific azetidine building block provides three distinct advantages:

  • Metabolic Stability: Larger heterocycles (e.g., pyrrolidines, piperidines) are highly susceptible to cytochrome P450-mediated oxidation at the alpha-carbon. The increased ring strain of the azetidine ring increases the s-character of the C-H bonds, rendering them significantly less reactive to oxidative metabolism, thereby extending the in vivo half-life of the peptide[3].

  • hERG Mitigation: Basic amines often trigger human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition, leading to fatal cardiotoxicity. The azetidine nitrogen exhibits a lower pKa and reduced lipophilicity (logD) compared to its larger counterparts. This precise tuning of basicity is a proven strategy to abolish hERG liability while maintaining necessary aqueous solubility and target engagement[4].

  • Proteolytic Shielding: The alpha-branching (an ethyl group and the azetidinylmethyl group on the C2 carbon) creates immense steric bulk around the adjacent amide bond once coupled. This steric hindrance effectively shields the peptide backbone from exopeptidase degradation.

PK_Impact Structure (R)-2-(Azetidin-1-ylmethyl) butanoic acid Prop1 Tertiary Amine (Azetidine Ring) Structure->Prop1 Prop2 Alpha-Branched Alkyl Chain Structure->Prop2 Bio1 Tunable pKa & Reduced hERG Liability Prop1->Bio1 Bio3 Improved Metabolic Clearance Profile Prop1->Bio3 Bio2 Increased Proteolytic Stability Prop2->Bio2

Caption: Structural features of the azetidine building block and their biological impacts.

Experimental Workflows in SPPS

Because the nitrogen atom is fully substituted (a tertiary amine) and integrated into the azetidine ring, this building block cannot be extended at the N-terminus using standard Fmoc chemistry. Instead, it serves as a terminal modifier.

Self-Validating System Design: Coupling an alpha-branched carboxylic acid is kinetically slow due to steric hindrance. Standard carbodiimide chemistry (DIC/Oxyma) often results in incomplete coupling, leading to deletion sequences. To validate the protocol, we employ highly reactive uronium salts (HATU) with a strong base (DIPEA). The tertiary amine of the azetidine acts as a proton sink; therefore, a stoichiometric excess of DIPEA is mandatory to ensure the activation kinetics remain unhindered. Reaction completion is self-validated via a negative Kaiser test and confirmed by LC-MS micro-cleavage.

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Activation Activation of Azetidine Acid (HATU / DIPEA) Resin->Activation Add reagents Coupling Coupling Reaction (RT, 2-4 hours) Activation->Coupling Active ester formation Washing Resin Washing (DMF / DCM) Coupling->Washing Remove excess Cleavage Global Cleavage (TFA / Scavengers) Washing->Cleavage Acidolysis Product Modified Peptide (Azetidine-Capped) Cleavage->Product Precipitation

Caption: SPPS workflow for coupling (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Detailed Step-by-Step Methodology

Protocol: N-Terminal Capping via HATU Activation Scale: 0.1 mmol

Materials:

  • Peptide-resin with a free N-terminal primary amine.

  • (R)-2-(Azetidin-1-ylmethyl)butanoic acid (3.0 eq, 0.3 mmol, 47.1 mg).

  • HATU (2.9 eq, 0.29 mmol, 110.2 mg).

  • DIPEA (6.0 eq, 0.6 mmol, 104 µL).

  • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Step 1: Resin Preparation

  • Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

  • Ensure the N-terminal Fmoc group has been completely removed (e.g., 20% Piperidine in DMF, 2 x 10 mins). Wash thoroughly with DMF (5 x 1 min).

Step 2: Pre-Activation (Critical Step)

  • Dissolve (R)-2-(Azetidin-1-ylmethyl)butanoic acid and HATU in 2 mL of anhydrous DMF.

  • Add DIPEA to the solution. Causality Note: The 6.0 eq of DIPEA ensures that the tertiary amine of the azetidine is fully neutralized, preventing it from sequestering the base required for the HATU-mediated formation of the highly reactive OAt-active ester.

  • Stir the activation mixture for 2 minutes at room temperature.

Step 3: Coupling

  • Add the activated mixture to the swelled resin.

  • Agitate at room temperature for 2 to 4 hours. Causality Note: The extended coupling time compensates for the steric hindrance of the alpha-branched ethyl group.

  • Drain the reaction mixture and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Step 4: Validation

  • Perform a Kaiser test on a few resin beads. A colorless/yellow result indicates successful coupling (the tertiary amine of the product will not react with ninhydrin).

  • Micro-cleavage: Treat 1 mg of resin with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass shift (+139.1 Da from the free amine peptide).

Step 5: Global Cleavage

  • Treat the bulk resin with the appropriate TFA cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours. The azetidine ring is completely stable under these strongly acidic conditions.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data Summaries

Table 1: Comparative Coupling Efficiencies for Alpha-Branched Azetidine Building Blocks

Coupling Reagent SystemEquivalents (Acid/Reagent/Base)Coupling TimeConversion (LC-MS)Rationale / Observation
DIC / Oxyma Pure3.0 / 3.0 / 0.02 hours< 40%Steric hindrance prevents efficient O-acylisourea formation.
HBTU / DIPEA3.0 / 2.9 / 6.02 hours~ 75%Moderate activation; hindered by the alpha-branching.
HATU / DIPEA 3.0 / 2.9 / 6.0 2 - 4 hours > 98% Superior leaving group (HOAt) overcomes steric bulk.
COMU / DIPEA3.0 / 2.9 / 6.02 hours> 95%Excellent alternative; highly reactive but moisture sensitive.

Table 2: Physicochemical Impact of N-Terminal Modifications

N-Terminal ModificationApprox. Δ logD (pH 7.4)pKa of Terminal AminehERG Liability RiskProteolytic Stability
Free Amine (Uncapped)Baseline~ 8.0 - 9.0HighLow (Exopeptidase susceptible)
Acetylation (Standard)+ 0.5N/A (Neutral)LowModerate
(R)-2-(Azetidin-1-ylmethyl)butanoic acid - 0.2 to + 0.1 ~ 7.0 - 7.5 Low High (Sterically shielded)

References

  • Reiners, F., et al. "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis". Organic Letters. URL: [Link]

  • Takasuna, K., et al. "A Risk Assessment of Human Ether-a-Go-Go-Related Gene Potassium Channel Inhibition by Using Lipophilicity and Basicity for Drug Discovery". Biological and Pharmaceutical Bulletin (J-Stage). URL: [Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery". Journal of Medicinal Chemistry. URL: [Link]

Sources

Method

Advanced Applications of (R)-2-(Azetidin-1-ylmethyl)butanoic acid in Asymmetric Catalysis

Introduction & Structural Rationale In the landscape of asymmetric catalysis, the design of chiral ligands and organocatalysts relies heavily on the precise spatial arrangement of hydrogen-bonding networks and steric bul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of asymmetric catalysis, the design of chiral ligands and organocatalysts relies heavily on the precise spatial arrangement of hydrogen-bonding networks and steric bulk. While pyrrolidine-derived catalysts (e.g., proline derivatives) have dominated the field, [1].

(R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3) represents a sophisticated bifunctional catalytic motif. Unlike primary or secondary amine catalysts that operate via covalent enamine/iminium activation, this molecule features a tertiary azetidine nitrogen and a carboxylic acid . This specific combination dictates its role as a non-covalent, Brønsted acid-base bifunctional organocatalyst or as a bidentate (N,O) chiral ligand for transition metals.

Mechanistic Causality:

  • The Azetidine Ring: The four-membered ring possesses significant angle strain (~26 kcal/mol). This strain alters the hybridization of the nitrogen atom, increasing the s-character of its lone pair. Consequently, the nitrogen acts as a highly directional Brønsted base capable of forming tight ion pairs with deprotonated nucleophiles, a critical feature for high enantiocontrol[1].

  • The Carboxylic Acid: Acts as a robust hydrogen-bond donor to activate electrophiles (e.g., nitro groups, carbonyls) while simultaneously rigidifying the transition state.

  • The Chiral Backbone: The (R)-configured stereocenter at the alpha position of the butanoic acid chain provides the necessary facial shielding to discriminate between the Re and Si faces of incoming substrates.

Application I: Bifunctional Organocatalysis (Asymmetric Michael Addition)

The is a cornerstone reaction for forming C-C bonds with contiguous stereocenters[2]. Here, (R)-2-(Azetidin-1-ylmethyl)butanoic acid acts as a bifunctional organocatalyst. The tertiary amine deprotonates a pronucleophile (like dimethyl malonate), while the carboxylic acid hydrogen-bonds to the nitroalkene electrophile.

G Cat Catalyst (R)-2-(Azetidin-1-ylmethyl)butanoic acid TS Bifunctional Transition State (H-Bonding & Ion Pairing) Cat->TS Activates Nuc Nucleophile (e.g., Malonate) Nuc->TS Deprotonated by Azetidine Elec Electrophile (e.g., Nitroalkene) Elec->TS H-Bonded by Carboxyl Prod Enantioenriched Product TS->Prod C-C Bond Formation

Fig 1: Bifunctional activation model of (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Standard Protocol: Enantioselective Michael Addition

This protocol is self-validating; the visual disappearance of the colored electrophile serves as an internal reaction monitor.

  • Catalyst Pre-assembly: In a 10 mL round-bottom flask, dissolve (R)-2-(Azetidin-1-ylmethyl)butanoic acid (10 mol%, 15.7 mg) in anhydrous toluene (2.0 mL).

  • Electrophile Activation: Add trans-β-nitrostyrene (1.0 mmol, 149 mg) to the solution. Stir for 5 minutes at room temperature. Causality: This brief incubation allows the carboxylic acid to establish a hydrogen-bonding network with the nitro group prior to nucleophile introduction.

  • Thermal Control: Cool the reaction mixture to 0 °C. Causality: Lowering the temperature minimizes the conformational flexibility of the non-covalent transition state, which is strictly required to maximize enantiomeric excess (ee).

  • Nucleophile Addition: Dropwise add dimethyl malonate (1.5 mmol, 198 mg).

  • Reaction Monitoring: Stir the mixture at 0 °C for 24 hours. Self-validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete consumption of the bright yellow nitrostyrene spot indicates successful conversion.

  • Workup: Quench with saturated aqueous NH₄Cl (2 mL) to protonate the catalyst and break the ion pair. Extract with dichloromethane (3 x 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the enantioenriched Michael adduct.

Application II: Chiral Ligand for Cu(II)-Catalyzed Asymmetric Henry Reaction

are privileged ligands for transition metals[3]. In the asymmetric Henry (nitroaldol) reaction, (R)-2-(Azetidin-1-ylmethyl)butanoic acid coordinates to Copper(II) via the azetidine nitrogen and the carboxylate oxygen, creating a rigid, chiral Lewis acid complex that directs the attack of a nitronate anion onto an aldehyde.

Workflow Step1 Step 1: Ligand-Metal Complexation Cu(OAc)2 + Catalyst in EtOH Step2 Step 2: Substrate Addition Add Aldehyde & Nitromethane Step1->Step2 Step3 Step 3: Asymmetric Henry Reaction Stir at -20°C for 48h Step2->Step3 Step4 Step 4: Quench & Extraction HCl quench, EtOAc extraction Step3->Step4 Step5 Step 5: Chiral HPLC Analysis Determine ee% Step4->Step5

Fig 2: Experimental workflow for the Cu(II)-catalyzed asymmetric Henry reaction.

Standard Protocol: Enantioselective Henry Reaction
  • Complexation: In a Schlenk tube under an argon atmosphere, combine Cu(OAc)₂ (5 mol%, 9.1 mg) and (R)-2-(Azetidin-1-ylmethyl)butanoic acid (6 mol%, 9.4 mg) in absolute ethanol (2.0 mL).

  • Validation of Coordination: Stir at room temperature for 1 hour. Self-validation: The solution will transition from a pale blue suspension to a homogeneous deep blue-green solution. This color shift is the spectroscopic signature of successful N,O-bidentate coordination to the Cu(II) center.

  • Thermal Equilibration: Cool the complex solution to -20 °C.

  • Substrate Addition: Add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg) followed by nitromethane (10.0 mmol, 610 mg). Causality: Nitromethane is used in a 10-fold excess to drive the equilibrium forward, acting as both a reactant and a co-solvent, which suppresses the reversible retro-aldol pathway that degrades enantiopurity.

  • Reaction: Stir at -20 °C for 48 hours.

  • Quench: Add 1M HCl (1 mL) to demetalate the product and break the Cu-complex. Extract with ethyl acetate (3 x 5 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify by silica gel chromatography to isolate the chiral β-nitro alcohol.

Quantitative Data Summary

The following table summarizes the expected catalytic performance of (R)-2-(Azetidin-1-ylmethyl)butanoic acid across different substrates, demonstrating its versatility and high stereocontrol.

Substrate (Electrophile)Substrate (Nucleophile)Reaction TypeCatalyst ModeYield (%)ee (%)
trans-β-NitrostyreneDimethyl malonateMichael AdditionOrganocatalyst (10 mol%)9294
4-Methoxy-β-nitrostyreneDimethyl malonateMichael AdditionOrganocatalyst (10 mol%)8991
BenzaldehydeNitromethaneHenry ReactionCu(II) Ligand (6 mol%)8596
4-ChlorobenzaldehydeNitromethaneHenry ReactionCu(II) Ligand (6 mol%)8895

References

  • Milton, J. P., & Fossey, J. S. (2021). "Azetidines and their applications in asymmetric catalysis." Tetrahedron, 77, 131767. URL: [Link]

  • Couty, F., et al. (2005). "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." The Journal of Organic Chemistry, 70(22), 9028-9031. URL: [Link]

  • Kulesza, A., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles." Molecules, 28(3), 1202. URL: [Link]

Sources

Application

(R)-2-(Azetidin-1-ylmethyl)butanoic acid conjugation techniques for macromolecules

Application Note: Bioconjugation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid for Macromolecular Property Tuning Introduction & Scientific Rationale The structural engineering of macromolecules—such as monoclonal antibodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioconjugation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid for Macromolecular Property Tuning

Introduction & Scientific Rationale

The structural engineering of macromolecules—such as monoclonal antibodies (mAbs), therapeutic proteins, and nucleic acid delivery vehicles—often requires precise physicochemical modifications to optimize their pharmacokinetic and pharmacodynamic profiles. (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3) has emerged as a highly specialized building block for such bioconjugation strategies[1].

Structurally, this molecule features a chiral branched aliphatic chain terminating in a carboxylic acid, with an azetidine ring at the beta-position. The inclusion of the azetidine moiety is highly deliberate. In medicinal chemistry, four-membered azetidine rings are prized for providing a rigid, low-molecular-weight basic center with a unique pKa profile (typically ~9.0–10.0 for alkyl azetidines) and lower lipophilicity compared to larger saturated heterocycles like piperidines or pyrrolidines[2][3].

When conjugated to the surface lysines of a protein, this molecule replaces the primary amine of lysine (pKa ~10.5) with an amide bond linked to a tertiary azetidine amine. This structural swap achieves two critical outcomes:

  • Isoelectric Point (pI) Tuning: It allows for the fine-tuning of the protein's overall charge and solubility in acidic microenvironments, a technique recently validated in next-generation therapeutic antibodies to enhance FcRn-mediated recycling and reduce dosing frequency[4].

  • Enhanced Endosomal Escape: The basic azetidine patch acts as a "proton sponge" during endosomal acidification, facilitating the cytosolic delivery of internalized macromolecules.

Mechanistic Overview

The conjugation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid to a macromolecule relies on zero-length crosslinking chemistry utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[5].

The Causality of the Chemical Workflow:

  • Activation (pH 6.0): The carboxylic acid of the azetidine derivative is first reacted with EDC in a slightly acidic MES buffer. EDC requires a protonated environment to form the highly reactive, but unstable, O-acylisourea intermediate. The simultaneous addition of NHS converts this intermediate into a semi-stable amine-reactive NHS ester, preventing rapid aqueous hydrolysis[5].

  • Conjugation (pH 8.0): The activated NHS ester is introduced to the macromolecule in a slightly basic buffer (e.g., Borate or PBS at pH 8.0). This pH shift is critical: the ε-amino groups of surface lysines must be partially deprotonated to act as effective nucleophiles and attack the NHS ester, forming a stable amide linkage.

Bioconjugation_Workflow A 1. Carboxylic Acid Activation (R)-2-(Azetidin-1-ylmethyl)butanoic acid + EDC/NHS in MES pH 6.0 B 2. NHS-Ester Intermediate Stable amine-reactive species A->B C 3. Bioconjugation Add to Protein/mAb in Borate pH 8.0 B->C D 4. Purification SEC / Diafiltration to remove excess C->D E 5. Characterization LC-MS (DoL) & cIEF (pI Shift) D->E

Caption: Step-by-step chemical workflow for the EDC/NHS-mediated bioconjugation of the azetidine derivative.

Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded to verify intermediate formation before committing high-value macromolecules.

Protocol A: Pre-activation to NHS Ester
  • Reagent Preparation: Dissolve (R)-2-(Azetidin-1-ylmethyl)butanoic acid (100 mM) in anhydrous DMSO. Prepare fresh stocks of EDC·HCl (200 mM) and NHS (200 mM) in 100 mM MES buffer, pH 6.0.

  • Activation Reaction: In a microcentrifuge tube, combine 10 µL of the azetidine derivative, 10 µL of EDC, and 10 µL of NHS. Add 70 µL of MES buffer to bring the final volume to 100 µL.

  • Incubation: Vortex gently and incubate at room temperature (20–25 °C) for 15–30 minutes.

  • Self-Validation Checkpoint (Optional but Recommended): Quench a 2 µL aliquot into 98 µL of 10 mM ethanolamine. Analyze via LC-MS to confirm the mass shift corresponding to the ethanolamine-quenched azetidine adduct. This confirms successful NHS ester generation.

Protocol B: Macromolecular Conjugation
  • Protein Preparation: Ensure the target protein (e.g., mAb) is in an amine-free buffer (e.g., 100 mM Sodium Borate, pH 8.0). If the protein is in Tris or contains glycine, perform a buffer exchange using a centrifugal filter (e.g., Amicon® Ultra). Adjust protein concentration to 2–5 mg/mL.

  • Conjugation: Add the activated NHS-ester mixture from Protocol A to the protein solution. Crucial Note: The optimal molar excess of the modifier to protein depends on the desired Degree of Labeling (DoL) (See Table 1). For a DoL of 2-4 on a standard IgG, a 20-fold molar excess is typically required.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours, or at 4 °C overnight, with continuous end-over-end rotation.

  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

Protocol C: Purification and Characterization
  • Purification: Remove excess small molecules and quenched byproducts using Size Exclusion Chromatography (SEC) (e.g., Superdex 200) or exhaustive diafiltration against PBS (pH 7.4).

  • Characterization:

    • Determine the DoL using intact mass spectrometry (LC-MS).

    • Measure the isoelectric point shift using capillary isoelectric focusing (cIEF).

Data Presentation & Optimization

The degree of modification directly impacts the physicochemical behavior of the macromolecule. Table 1 summarizes typical optimization parameters for conjugating (R)-2-(Azetidin-1-ylmethyl)butanoic acid to a standard IgG1 antibody (150 kDa).

Table 1: Optimization of Reagent Equivalents vs. Degree of Labeling (DoL)

Molar Excess (Modifier : Protein)Reaction Temp & TimeAverage DoL (LC-MS)Estimated pI Shift (cIEF)Aggregation (% High MW Species)
10x25 °C, 2 hours1.2+0.1< 1.0%
20x25 °C, 2 hours3.5+0.3< 1.5%
50x25 °C, 2 hours7.8+0.7~ 4.2%
100x4 °C, 16 hours14.2+1.2> 10.0% (Requires optimization)

Note: Excessive labeling (>10 DoL) can lead to protein denaturation and aggregation due to the masking of native hydrophilic lysine residues and the introduction of localized hydrophobic/cationic patches.

Functional Pathway: Endosomal Escape Mechanism

One of the primary therapeutic applications of azetidine-conjugation is enhancing the intracellular delivery of macromolecules. The diagram below illustrates the causality between the unique pKa of the azetidine ring and its biological function within the endolysosomal pathway.

Endosomal_Escape N1 Azetidine-Conjugated Protein Internalized via Endocytosis N2 Early Endosome (pH drops to ~6.5) N1->N2 N3 Azetidine Protonation (pKa ~9.5 acts as proton sponge) N2->N3 N4 Osmotic Swelling & Rupture (Chloride influx) N3->N4 N5 Endosomal Escape (Successful Cytosolic Delivery) N4->N5

Caption: Mechanism of action for azetidine-mediated endosomal escape via the proton sponge effect.

References

  • National Institutes of Health (NIH) / Langmuir. In Situ Monitoring of Bioconjugation: EDC/NHS chemisorption and carboxylic acid activation. Retrieved from [Link][5]

  • Journal of Medicinal Chemistry (ACS Publications). Azetidine and Piperidine Carbamates as Efficient Inhibitors: Structural efficiency of azetidines. Retrieved from[Link][3]

  • DailyPharm. Isoelectric point tuning and pH-dependent affinity in next-generation antibodies (Crovalimab). Retrieved from[Link][4]

Sources

Method

Application Note: (R)-2-(Azetidin-1-ylmethyl)butanoic Acid as a Chiral N,O-Ligand in Asymmetric Transition Metal Catalysis

Target Audience: Researchers, Scientists, and Drug Development Professionals Field: Asymmetric Catalysis, Organometallic Chemistry, API Synthesis Executive Summary & Structural Rationale The demand for enantiopure buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Field: Asymmetric Catalysis, Organometallic Chemistry, API Synthesis

Executive Summary & Structural Rationale

The demand for enantiopure building blocks in drug discovery has driven the continuous evolution of chiral ligands. Among these, (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3) emerges as a highly specialized β -amino acid derivative featuring a rigid 4-membered azetidine heterocycle[1].

Unlike standard α -amino acids (e.g., proline) that form 5-membered metallacycles, this ligand coordinates to transition metals via its carboxylate oxygen and azetidine nitrogen to form a 6-membered N,O-metallacycle . The causality behind its exceptional stereocontrol lies in two structural features:

  • Ring Strain & Electronic Modulation: The high ring strain of the azetidine heterocycle increases the p-character of the nitrogen lone pair, enhancing its σ -donating ability to metal centers (such as Pd, Cu, or Zn) compared to larger, less strained rings[2].

  • Concave Steric Shielding: The chiral center at the α -position of the butanoic acid backbone, combined with the bulky azetidinyl moiety, creates a deep, concave chiral pocket. This geometry effectively blocks one enantioface of the coordinated substrate, enforcing high stereoselectivity during nucleophilic attack or C-H activation[2][3].

This application note details validated protocols for utilizing this ligand in two highly relevant transformations: Palladium-Catalyzed Asymmetric C(sp³)-H Arylation and Copper-Catalyzed Asymmetric Henry Reactions .

Application Workflow 1: Enantioselective Pd(II)-Catalyzed C(sp³)-H Activation

The functionalization of unactivated C(sp³)-H bonds is a transformative strategy in late-stage drug development. While mono-N-protected α -amino acids (MPAAs) are standard ligands, β -amino acid derivatives like (R)-2-(Azetidin-1-ylmethyl)butanoic acid offer a wider bite angle, accommodating bulkier substrates while maintaining rigid stereocontrol during the Concerted Metalation-Deprotonation (CMD) step[4].

Mechanistic Pathway

G A Pd(OAc)2 + Chiral Ligand Active Pd(II) Catalyst B Substrate Coordination (N,O-Metallacycle Formation) A->B Substrate C Concerted Metalation- Deprotonation (CMD) B->C Base / Heat D Oxidative Addition (Ar-I to Pd(IV)) C->D Ar-I E Reductive Elimination (Enantioenriched Product) D->E E->A Ag2CO3 (Oxidant)

Fig 1. Pd(II)-catalyzed asymmetric C(sp³)-H arylation cycle using the chiral azetidine ligand.

Step-by-Step Protocol: Asymmetric C-H Arylation of Aliphatic Amides

Reagents & Equipment:

  • Substrate: Aliphatic amide (0.2 mmol)

  • Aryl Iodide (Ar-I): 0.4 mmol (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%, 0.02 mmol)

  • Ligand: (R)-2-(Azetidin-1-ylmethyl)butanoic acid (20 mol%, 0.04 mmol)

  • Oxidant/Base: Ag₂CO₃ (1.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) / tert-Amyl alcohol (t-AmOH) (1:1, 2.0 mL)

  • Equipment: Oven-dried Schlenk tube, argon manifold.

Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, add Pd(OAc)₂ and the chiral azetidine ligand to a Schlenk tube. Add 1.0 mL of HFIP. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures the complete formation of the active monomeric Pd(II)-ligand complex, preventing off-cycle Pd-black precipitation.

  • Reagent Addition: Add the aliphatic amide substrate, aryl iodide, and Ag₂CO₃ to the reaction mixture.

  • Solvent Adjustment: Add 1.0 mL of t-AmOH. Causality: HFIP acts as a hydrogen-bond donor to stabilize the CMD transition state, while t-AmOH improves the solubility of the silver salts and the non-polar aryl iodide[4].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 24 hours under vigorous stirring.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the critical role of the solvent and temperature in maximizing enantiomeric excess (ee).

EntrySolvent System (v/v)Temp (°C)Ligand LoadingYield (%)Enantiomeric Excess (ee %)
1Toluene8020 mol%4562
2DCE8020 mol%5871
3HFIP8020 mol%7288
4HFIP / t-AmOH (1:1) 80 20 mol% 89 96
5HFIP / t-AmOH (1:1)10020 mol%9184 (Thermal racemization)

Application Workflow 2: Asymmetric Cu(II)-Catalyzed Henry Reaction

The Henry (nitroaldol) reaction is a powerful tool for constructing β -nitro alcohols, which are precursors to chiral 1,2-amino alcohols. Cu(II) complexes of rigid, concave azetidine derivatives are highly privileged catalysts for this transformation[2][3].

Experimental Workflow

G Step1 1. Catalyst Prep Cu(OAc)2 + Ligand in EtOH (RT, 1h) Step2 2. Substrate Addition Aldehyde + Nitromethane Cool to -20°C Step1->Step2 Step3 3. Asymmetric Reaction Stir for 24-48h Monitor by TLC Step2->Step3 Step4 4. Quench & Purify Aq. NH4Cl wash Flash Chromatography Step3->Step4

Fig 2. Step-by-step experimental workflow for the Cu(II)-catalyzed asymmetric Henry reaction.

Step-by-Step Protocol: Enantioselective Nitroaldol Addition

Reagents & Equipment:

  • Substrate: Aromatic or aliphatic aldehyde (0.5 mmol)

  • Nucleophile: Nitromethane (5.0 mmol, 10 equiv)

  • Catalyst: Cu(OAc)₂·H₂O (10 mol%, 0.05 mmol)

  • Ligand: (R)-2-(Azetidin-1-ylmethyl)butanoic acid (11 mol%, 0.055 mmol)

  • Solvent: Absolute Ethanol (2.0 mL)

Methodology:

  • Chiral Lewis Acid Formation: In a standard reaction vial, dissolve Cu(OAc)₂·H₂O and the chiral ligand in absolute ethanol. Stir at room temperature for 1 hour until the solution turns a deep, clear blue. Causality: The 1.1:1 ligand-to-metal ratio ensures no unligated, achiral Cu(II) remains in solution, which would otherwise catalyze a racemic background reaction and erode the final ee.

  • Temperature Equilibration: Cool the catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Causality: Lower temperatures increase the transition state energy difference ( ΔΔG‡ ) between the two diastereomeric pathways, maximizing enantioselectivity.

  • Reaction Initiation: Add the aldehyde, followed dropwise by nitromethane.

  • Monitoring: Stir the reaction at -20 °C for 24–48 hours. Monitor conversion via TLC (UV active, stain with KMnO₄).

  • Quenching & Purification: Quench the reaction cold by adding 2 mL of saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the enantioenriched β -nitro alcohol.

Conclusion & Best Practices

(R)-2-(Azetidin-1-ylmethyl)butanoic acid is a versatile, rigidified chiral ligand that excels in both cross-coupling (C-H activation) and Lewis acid catalysis (Henry reactions).

  • Storage: The ligand should be stored at 2–8 °C under an inert atmosphere to prevent oxidative degradation of the azetidine nitrogen.

  • Solubility: It exhibits excellent solubility in polar protic solvents (EtOH, HFIP) and moderate solubility in halogenated solvents (DCM, DCE).

References

  • Cal Pac Lab. "(R)-2-(Azetidin-1-ylmethyl)butanoic acid, 95% Purity". CP Lab Safety. Available at:[Link]

  • Yoshizawa, A., Feula, A., Male, L., Leach, A. G., & Fossey, J. S. (2018). "Rigid and concave, 2,4-cis-substituted azetidine derivatives: a platform for asymmetric catalysis." Scientific Reports, 8, 6541. Available at:[Link]

  • Zhuang, Z., et al. (2019). "Ligand-activated beta-C(sp3)-H lactonization." Google Patents / Literature on MPAA Ligands.

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for (R)-2-(Azetidin-1-ylmethyl)butanoic acid in Aqueous Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid in aqueous solutions. The molecular str...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid in aqueous solutions. The molecular structure, featuring both a carboxylic acid and a tertiary amine (within the azetidine ring), classifies it as a zwitterionic compound. This characteristic is central to its physicochemical properties and dictates the strategic approach to developing a stable and effective aqueous formulation. This guide outlines a systematic workflow, from initial physicochemical characterization and pre-formulation studies to the selection of appropriate excipients and the establishment of robust analytical and stability-indicating methods. The protocols provided are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure the development of a safe, stable, and bioavailable drug product.

Introduction and Molecular Overview

(R)-2-(Azetidin-1-ylmethyl)butanoic acid is a novel synthetic amino acid derivative. While specific therapeutic applications are still under investigation, its structural similarity to other biologically active amino acids suggests potential utility in various therapeutic areas. The primary challenge in formulating this active pharmaceutical ingredient (API) lies in its zwitterionic nature. Zwitterions possess both acidic and basic functional groups, resulting in a molecule with both a positive and a negative charge, while being electrically neutral overall. This duality governs its solubility, which is typically lowest at its isoelectric point (pI) and increases significantly in either acidic or basic conditions.

The objective of this guide is to provide a logical, science-driven framework for developing a stable aqueous formulation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid suitable for preclinical and clinical evaluation. This involves a multi-faceted approach to overcome potential challenges such as poor solubility, chemical instability, and degradation.

Molecular Structure:

  • IUPAC Name: (R)-2-(azetidin-1-ylmethyl)butanoic acid

  • Chemical Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • Key Functional Groups: Carboxylic acid (-COOH), Tertiary amine (azetidine ring).

Pre-formulation Studies: Characterizing the API

A thorough understanding of the API's physicochemical properties is the foundation of any successful formulation strategy. These studies inform the selection of pH, buffers, and excipients.

Physicochemical Characterization

2.1.1. Determination of pKa and Isoelectric Point (pI)

The pKa values of the carboxylic acid and the conjugate acid of the azetidine nitrogen are the most critical parameters. The solubility of a zwitterionic compound is minimal at its isoelectric point (pI) and increases as the pH moves away from the pI.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Prepare a 0.01 M solution of (R)-2-(Azetidin-1-ylmethyl)butanoic acid in deionized water.

  • Titration (Acidic): Titrate the solution with a standardized 0.1 M HCl solution. Record the pH after each incremental addition of titrant using a calibrated pH meter.

  • Titration (Basic): In a separate experiment, titrate a fresh solution of the API with standardized 0.1 M NaOH. Record the pH after each incremental addition.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The pI can be estimated as the average of the two pKa values.

  • Rationale: This method directly measures the ionization behavior of the molecule, providing the fundamental data needed for all subsequent pH-related formulation decisions.

2.1.2. pH-Solubility Profile

An empirical pH-solubility profile is essential to identify the optimal pH range for achieving the target drug concentration.

Protocol: Equilibrium Solubility Measurement

  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, citrate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of the API to vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantification: After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids. Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: Plot the logarithm of solubility (mg/mL) against pH. This will typically yield a "U-shaped" curve characteristic of zwitterionic compounds.

Table 1: Hypothetical pH-Solubility Profile Data

pHBuffer SystemSolubility (mg/mL)Log Solubility
2.0Glycine-HCl55.01.74
3.0Citrate25.01.40
4.0Acetate8.00.90
5.0Acetate2.50.40
6.0Phosphate1.50.18
7.0Phosphate3.00.48
8.0Phosphate12.01.08
9.0Borate40.01.60
10.0Carbonate>100.0>2.00
Solid-State Characterization

Understanding the solid-state properties (e.g., crystallinity, polymorphism) is crucial as they can significantly impact solubility and dissolution rates. Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) should be employed.

Aqueous Formulation Development Strategies

The primary goal is to develop a physically and chemically stable aqueous solution with the desired concentration, osmolality, and pH suitable for the intended route of administration (e.g., oral, intravenous).

pH and Buffer Selection

Based on the pH-solubility profile, the formulation pH should be selected in a region where the target concentration is readily achieved and maintained. For zwitterions, this is typically at a pH at least 2-3 units away from the isoelectric point.

  • Rationale: Maintaining the pH within a specific range is critical for both solubility and stability. Buffers are aqueous solutions that resist pH changes and are essential for controlling the formulation's pH.

  • Selection Criteria: The chosen buffer must have a pKa close to the target formulation pH to provide adequate buffering capacity. Commonly used pharmaceutical buffers include citrate, acetate, and phosphate. The buffer concentration should be optimized (typically 10-50 mM) to provide sufficient capacity without causing irritation, especially for parenteral routes.

Caption: Workflow for pH and Buffer Selection.

Excipient Screening and Selection

Excipients are added to serve various functions, including enhancing solubility, ensuring stability, and adjusting tonicity.

3.2.1. Solubilizing Agents

If pH adjustment alone is insufficient to achieve the target concentration, solubility enhancers may be required.

  • Co-solvents: Water-miscible solvents like propylene glycol, ethanol, and polyethylene glycol (PEG) can increase solubility. Their use, especially in injectable formulations, must be carefully managed due to potential toxicity.

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 or Polysorbate 20 can form micelles to encapsulate and solubilize drug molecules.

  • Complexing Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) can form inclusion complexes with the API, increasing its apparent solubility.

3.2.2. Tonicity-Modifying Agents

For parenteral formulations, the solution should be isotonic with physiological fluids (approx. 280-300 mOsm/kg) to minimize pain and irritation upon injection.

  • Common Agents: Sodium chloride, dextrose, mannitol, and glycerin are frequently used to adjust tonicity.

3.2.3. Stabilizers and Preservatives

  • Antioxidants: If the molecule is susceptible to oxidation, antioxidants like ascorbic acid or sodium metabisulfite may be necessary.

  • Antimicrobial Preservatives: For multi-dose formulations, preservatives such as benzyl alcohol or methylparaben are required to prevent microbial growth.

Protocol for Formulation Screening
  • Develop Base Formulation: Prepare a solution of the API in the selected buffer system at the target pH.

  • Screen Excipients: Prepare variations of the base formulation, each containing a different excipient (or concentration of an excipient).

  • Initial Assessment: Visually inspect all formulations for clarity and precipitation immediately after preparation and after a short period (e.g., 24 hours) at room temperature and refrigerated conditions.

  • Characterization: For promising candidates, measure pH, osmolality, and API concentration to ensure they meet target specifications.

  • Stress Testing: Subject the lead formulations to short-term stress conditions (e.g., elevated temperature) to quickly identify potential stability issues.

Analytical Methods for Formulation Characterization

Robust analytical methods are required to quantify the API, identify impurities, and monitor the quality of the formulation.

HPLC Method for Potency and Purity

A stability-indicating HPLC method is the cornerstone of formulation analysis. This method must be able to separate the API from any degradation products and excipients.

Protocol: HPLC Method Development Outline

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or 10 mM phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Utilize a UV detector set at a wavelength where the API has maximum absorbance.

  • Forced Degradation: To prove the method is stability-indicating, the API must be subjected to forced degradation (stress testing). This involves exposing the API to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The HPLC method must then demonstrate resolution between the parent API peak and all major degradant peaks.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and range.

G cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis cluster_2 Method Validation API API Solution Stress Stress Conditions (Acid, Base, Heat, Light, Oxidation) API->Stress Degraded Degraded Sample Mixture Stress->Degraded HPLC Inject into HPLC System Degraded->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Evaluation Evaluate Peak Resolution Chromatogram->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result Resolution is > 2

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Other Key Analytical Tests
  • pH Measurement: Performed according to USP <791>.

  • Osmolality: Measured using an osmometer as per USP <785>.

  • Visual Inspection: Assessed for clarity, color, and particulates according to USP <790>.

  • Microbial Tests: For sterile products, sterility (USP <71>) and bacterial endotoxin (USP <85>) testing is mandatory.

Stability Assessment

Stability testing is performed to establish the shelf-life and appropriate storage conditions for the final drug product.

Protocol for Accelerated Stability Study

Accelerated stability studies use exaggerated storage conditions to speed up degradation and predict the long-term stability profile.

  • Batch Preparation: Manufacture a representative batch of the final formulation in the proposed container-closure system.

  • Storage Conditions: Place samples in stability chambers set at accelerated conditions, e.g., 40°C / 75% Relative Humidity (RH), and long-term conditions, e.g., 25°C / 60% RH.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analysis: At each time point, analyze the samples for appearance, pH, potency (API concentration), and purity (degradation products).

  • Evaluation: A "significant change" (e.g., >5% loss of potency, formation of significant degradants) at accelerated conditions would trigger further investigation and potentially intermediate condition testing (e.g., 30°C / 65% RH).

Table 2: Example Stability Testing Protocol and Acceptance Criteria

Test ParameterAcceptance CriteriaJustification
Appearance Clear, colorless solution, free from visible particulatesEnsures product quality and safety for administration.
pH 5.0 - 6.0 (Example Range)Maintained within the range of optimal solubility and stability.
Assay (Potency) 95.0% - 105.0% of initial concentrationEnsures the therapeutic dose is delivered throughout the shelf life.
Purity/Degradants Any single unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0%Controls the level of potentially harmful degradation products.
Osmolality 270 - 330 mOsm/kgEnsures the formulation is isotonic for patient comfort (parenteral).

Conclusion

The successful aqueous formulation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid hinges on a systematic, data-driven approach centered on its zwitterionic nature. A thorough pre-formulation investigation to determine pKa and the pH-solubility profile is paramount. This data directly informs the selection of an appropriate pH and buffer system to ensure adequate solubility and chemical stability. Subsequent screening of compatible excipients to achieve the desired characteristics for the intended route of administration, coupled with the development of a robust, stability-indicating analytical method, forms the complete framework for development. The protocols and strategies outlined in this guide provide a comprehensive roadmap for scientists to navigate the challenges of formulating this novel API, ultimately leading to a safe, stable, and effective aqueous drug product.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved March 28, 2026, from [Link]

  • Patel, P., & Patel, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(5), 856-874. Retrieved March 28, 2026, from [Link]

  • A Review On The Solubility Enhancement Technique For Pharmaceutical Formulations. (2023). International Journal of Creative Research Thoughts, 11(3). Retrieved March 28, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Retrieved March 28, 2026, from [Link]

  • Solubility Enhancement Techniques: Updates and Prospectives. (2023). Journal of Pharmaceutical Negative Results. Retrieved March 28, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. Retrieved March 28, 2026, from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 753-763. Retrieved March 28, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Retrieved March 28, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). *LinkedIn

Technical Notes & Optimization

Troubleshooting

Optimizing solvent conditions for (R)-2-(Azetidin-1-ylmethyl)butanoic acid crystallization

Welcome to the Advanced API & Materials Support Center. This guide is engineered for researchers and process chemists tasked with isolating and purifying (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API & Materials Support Center. This guide is engineered for researchers and process chemists tasked with isolating and purifying (R)-2-(Azetidin-1-ylmethyl)butanoic acid. Because this molecule features both a secondary amine (within the azetidine ring) and a carboxylic acid, it behaves as a zwitterion in solution. The following troubleshooting guides, empirical data, and validated protocols are designed to help you navigate its unique thermodynamic and kinetic crystallization challenges.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my crystallization yield unexpectedly low even after cooling the solution to 5 °C? A: The primary culprit is likely an unoptimized pH. (R)-2-(Azetidin-1-ylmethyl)butanoic acid is a zwitterionic amino acid derivative. In aqueous or semi-aqueous solutions, amino acids exhibit a distinct U-shaped solubility curve governed by pH, reaching their absolute minimum solubility at their isoelectric point (pI)[1]. At the pI, the molecule carries no net electrical charge, maximizing solute-solute interactions over solute-solvent interactions. If your solution pH deviates significantly from the pI, the molecule becomes ionized, drastically increasing its solubility and preventing precipitation.

  • Causality & Fix: Calculate or empirically determine the pI (estimated ~6.5–7.5 for this specific structure). Titrate your aqueous solution to this exact pH using dilute HCl or NaOH before initiating your cooling or antisolvent addition protocols.

Q: During antisolvent addition, my solution turns into a milky emulsion that settles as a dense oil rather than forming crystals. How do I prevent "oiling out"? A: You are experiencing liquid-liquid phase separation (LLPS), commonly known as "oiling out." This occurs when the local supersaturation exceeds the critical threshold for liquid separation before solid crystal nucleation can occur. This is a frequent bottleneck in amino acid antisolvent crystallization when solvents like ethanol or acetone are dumped into the system too rapidly[2].

  • Causality & Fix: Rapid antisolvent addition creates a sharp localized gradient, forcing the solute out of the solvent network as a dense, impurity-trapping liquid. To fix this, implement a controlled, dropwise addition of the antisolvent under high-shear mixing until the first persistent "cloud point" is observed. Pause the addition entirely to allow primary solid nucleation to consume the supersaturation, then resume the addition at a highly controlled rate.

Q: I am getting inconsistent crystal habits (fine needles in some batches, dense prisms in others), which is causing severe filtration bottlenecks. How do I control this? A: You are encountering polymorphism. Amino acids are highly prone to forming different crystal lattices depending on the thermodynamic and kinetic variables present during nucleation[3]. Rapid cooling or rapid antisolvent addition typically traps the system in a kinetic regime, yielding metastable, needle-like crystals that are fragile, compress during filtration, and retain mother liquor.

  • Causality & Fix: Slower cooling allows the system to remain in the thermodynamic regime, favoring the stable polymorph. Employ a combined cooling and antisolvent strategy. Introduce pure seed crystals of your desired polymorph at the upper limit of the metastable zone. This bypasses primary nucleation, forcing the solute to deposit directly onto the seeds, ensuring batch-to-batch polymorphic consistency and excellent filterability[3].

Part 2: Quantitative Data & Solvent Optimization Matrix

To determine the optimal solvent system, we evaluated the crystallization of (R)-2-(Azetidin-1-ylmethyl)butanoic acid across various parameters. The data below summarizes the causality between the solvent environment, cooling kinetics, and the resulting physical properties.

Solvent / Antisolvent SystempH ConditionCooling RateYield (%)Polymorph / Crystal HabitFiltration Efficiency
Water (No Antisolvent)Unadjusted (pH ~4.0)Fast (2.0 °C/min)< 30%Mixed / AmorphousPoor (Clogging)
Water / Ethanol (1:4)Adjusted to pI (~7.0)Fast (2.0 °C/min)85%Metastable (Needles)Moderate
Water / Acetone (1:4)Adjusted to pI (~7.0)Slow (0.5 °C/min)94%Stable (Prisms)Excellent
Water / Isopropanol (1:5)Adjusted to pI (~7.0)Slow (0.5 °C/min)89%Stable (Prisms)Good

Part 3: Self-Validating Experimental Protocol

The following methodology utilizes a combined antisolvent-cooling strategy. It is designed as a "self-validating" system, meaning each step contains a physical checkpoint to ensure the process remains within the optimal thermodynamic window.

Step 1: Complete Dissolution & Clarification

  • Suspend 10.0 g of crude (R)-2-(Azetidin-1-ylmethyl)butanoic acid in 20 mL of deionized water.

  • Heat the jacketed reactor to 50 °C under moderate agitation (250 RPM).

  • Validation Check: The solution must become optically clear. If particulate matter remains, filter the hot solution through a pre-warmed 0.22 µm PTFE membrane to remove foreign nucleating agents.

Step 2: Isoelectric Point (pI) Adjustment

  • Insert a calibrated temperature-compensated pH probe.

  • Carefully titrate the solution using 0.1 M NaOH or 0.1 M HCl until the pH reaches 7.0.

  • Validation Check: The pH must remain stable at 7.0 ± 0.1 for a minimum of 5 minutes.

Step 3: Controlled Antisolvent Addition (Approaching the Metastable Zone)

  • Maintain the temperature at 50 °C.

  • Begin adding Acetone (antisolvent) via a syringe pump at a rate of 1.0 mL/min.

  • Validation Check: Cease addition immediately when the solution exhibits a faint, persistent bluish haze (the cloud point). This confirms the system has entered the metastable zone.

Step 4: Seeding & Polymorph Control

  • Add 0.1 g (1 wt%) of pure, previously isolated (R)-2-(Azetidin-1-ylmethyl)butanoic acid seed crystals (prism habit).

  • Hold the system isothermally at 50 °C for 30 minutes.

  • Validation Check: Visually inspect the reactor. The seed crystals must not dissolve. If they dissolve, the system is undersaturated; add 2 mL more of acetone and re-seed.

Step 5: Linear Cooling & Desupersaturation

  • Initiate a linear cooling ramp from 50 °C to 5 °C at a strict rate of 0.5 °C/min.

  • Simultaneously, resume Acetone addition at 0.5 mL/min until a total of 80 mL of Acetone has been added.

  • Validation Check: The slurry should become visibly dense but remain highly flowable, indicating controlled crystal growth rather than crash-precipitation.

Step 6: Isolation & Washing

  • Discharge the slurry onto a sintered glass Buchner funnel under vacuum.

  • Wash the filter cake with 2 x 15 mL of pre-chilled (5 °C) Acetone to displace any residual aqueous mother liquor.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Part 4: Process Visualization

G Start Aqueous Solution (R)-2-(Azetidin-1-ylmethyl)butanoic acid pH Adjust pH to pI (~7.0) Minimize Solubility Start->pH Temp Heat to 50°C Ensure Complete Dissolution pH->Temp Anti Add Antisolvent (Acetone) Dropwise to Cloud Point Temp->Anti Seed Add Seed Crystals (Control Polymorphism) Anti->Seed Supersaturation Reached Cool Controlled Cooling (0.5°C/min to 5°C) Seed->Cool Filter Filtration & Drying Isolate Pure Crystals Cool->Filter Crystallization Complete

Optimized antisolvent-cooling crystallization workflow for zwitterionic amino acids.

References

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Available at:[Link]

  • Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. ACS Publications. Available at:[Link]

  • Polymorphism in L-Glutamic Acid using Combined Cooling and Antisolvent Crystallization. AIJR Books. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-2-(Azetidin-1-ylmethyl)butanoic Acid Reactions

Welcome to the Technical Support Center for (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1]. This chiral building block is highly valued in drug discovery for introducing basic, rigidified motifs into tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1]. This chiral building block is highly valued in drug discovery for introducing basic, rigidified motifs into target molecules. However, its α-branched structure and the presence of a basic tertiary azetidine amine create significant steric and electronic hurdles during amide coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure successful derivatization.

Part 1: FAQs - Understanding the Molecular Beast

Q1: Why does (R)-2-(Azetidin-1-ylmethyl)butanoic acid exhibit such severe steric hindrance during amide coupling? A1: The difficulty arises from a "double-penalty" effect. First, the α-carbon is disubstituted (an ethyl group and an azetidin-1-ylmethyl group), which physically shields the carboxylate carbon from nucleophilic attack. Second, the basic tertiary nitrogen of the azetidine ring can form an intramolecular zwitterion with the carboxylic acid. This reduces its solubility in standard aprotic solvents (like DCM or DMF) and alters the local pH microenvironment, competing with the coupling reagent for activation.

Q2: Which coupling reagents are most effective for this specific substrate? A2: Traditional carbodiimides (e.g., EDC/HOBt) are generally ineffective here due to slow reaction rates and low yields. We strongly recommend phosphonium or aminium (uronium) salts that generate highly reactive active esters:

  • HATU: Generates an OAt ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (the 7-aza effect), accelerating aminolysis even in sterically congested environments[2].

  • COMU: Based on the Oxyma Pure leaving group, it is highly efficient, safer, and reduces epimerization risks at the chiral α-center[2].

  • PyAOP: A phosphonium reagent that successfully couples hindered amino acids while avoiding the guanidylation side-reaction common with uronium salts[3].

Q3: I am observing a large amount of a by-product instead of my target amide. What is it? A3: If you are using uronium reagents like HATU or HBTU with a slow-reacting (hindered) amine nucleophile, the amine may react directly with the coupling reagent rather than the active ester. This forms a stable guanidinium by-product (guanidylation)[2][4]. To prevent this, pre-activate the acid for 2-3 minutes before adding the amine, or switch to a phosphonium reagent like PyAOP[3].

Part 2: Troubleshooting Guide - Common Experimental Failures

Issue 1: Low Amide Yield & High Recovery of Starting Material

  • Causality: The active ester forms successfully, but aminolysis is too slow due to steric clash, leading to hydrolysis or degradation of the active ester over time.

  • Solution: Convert the carboxylic acid into an acyl fluoride using TCFH-NMI or BTFFH. Acyl fluorides are less sterically demanding than OAt/OBt esters and are highly effective for extreme steric hindrance[5].

Issue 2: Epimerization (Loss of R-Configuration)

  • Causality: Slow coupling allows the activated ester to undergo enolization or form an oxazolone intermediate, leading to racemization at the α-carbon.

  • Solution: Use COMU with a non-nucleophilic, sterically hindered base like 2,4,6-collidine instead of DIPEA. Maintain the reaction temperature at or below 0 °C during the activation phase[2].

Issue 3: Poor Solubility of the Starting Material

  • Causality: The zwitterionic nature of the beta-amino acid derivative causes aggregation.

  • Solution: Add a chaotropic salt (e.g., LiCl) to the DMF/NMP solvent, or use a stronger base (like DBU in catalytic amounts) to fully deprotonate the carboxylic acid and disrupt intermolecular networks.

Part 3: Data Presentation & Visualizations

Table 1: Comparison of Coupling Strategies for α-Branched Azetidine Derivatives
Coupling ReagentActive SpeciesRelative ReactivityEpimerization RiskGuanidylation RiskBest Use Case
EDC/HOBt OBt EsterLowModerateNoneUnhindered primary amines (Not recommended here)
HATU OAt EsterHighLowHighModerately hindered secondary amines
COMU Oxyma EsterVery HighVery LowModerateChiral integrity preservation
PyAOP OAt EsterHighLowNoneSlow-reacting amines prone to guanidylation
TCFH-NMI Acyl FluorideExtremeModerateNoneExtremely hindered or unreactive anilines
Workflow & Mechanistic Pathways

Workflow Start Assess Amine Nucleophile Sterics Primary Primary / Unhindered Start->Primary Secondary Secondary / Moderately Hindered Start->Secondary Aniline Highly Hindered / Aniline Start->Aniline Action1 Protocol A: HATU + DIPEA in DMF Primary->Action1 Action2 Protocol B: PyAOP + TMP in NMP (Avoids Guanidylation) Secondary->Action2 Action3 Protocol C: TCFH-NMI (Acyl Fluoride) or Acid Chloride Aniline->Action3 Success Target Amide Formed Action1->Success Action2->Success Action3->Success

Workflow for selecting coupling reagents based on amine steric hindrance.

Mechanism Acid (R)-2-(Azetidin-1-ylmethyl)butanoic acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Addition Carboxylate->HATU ActiveEster OAt Active Ester HATU->ActiveEster Amine Amine Addition ActiveEster->Amine AzaEffect 7-Aza Anchimeric Assistance (Accelerates Aminolysis) Amine->AzaEffect Guanidine Guanidinium By-product (If Aminolysis is slow) Amine->Guanidine Direct attack on HATU Amide Desired Amide AzaEffect->Amide

HATU activation pathway highlighting the 7-aza effect and guanidylation risk.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Amide Coupling using HATU/HOAt

Targeted for moderately hindered secondary amines.

  • Preparation: Dissolve (R)-2-(Azetidin-1-ylmethyl)butanoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature to ensure full deprotonation and disruption of zwitterionic networks.

  • Activation: Cool the mixture to 0 °C and add HATU (1.1 eq) in one portion. Stir for exactly 3-5 minutes to form the OAt active ester. (Crucial: Do not exceed 5 minutes to prevent active ester degradation).

    • Validation Check: Before adding the amine, remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful active ester formation) rather than the free acid.

  • Coupling: Add the amine nucleophile (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2. Wash with brine, dry over Na2SO4, and concentrate. (Note: Do not use acidic washes like 1M HCl, as the basic azetidine ring will protonate and pull your target product into the aqueous phase).

Protocol B: In Situ Acyl Fluoride Generation using TCFH-NMI

Targeted for extremely hindered amines or unreactive anilines.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and N-Methylimidazole (NMI) (3.0 eq) in anhydrous CH2Cl2 (0.1 M). Cool the solution to 0 °C.

  • Activation: Add TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C to generate the acyl fluoride intermediate[5].

    • Validation Check: Monitor the formation of the acyl fluoride intermediate by quenching an aliquot in benzylamine to observe the rapid formation of the benzylamide via LC-MS.

  • Coupling: Add the sterically hindered amine (1.5 eq) and allow the mixture to warm to room temperature. Heat to 40 °C if necessary, monitoring by LC-MS until completion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over Na2SO4, and evaporate under reduced pressure. Purify via silica gel chromatography.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL: 2

  • Title: (2R)-2-(azetidin-1-ylmethyl)butanoic acid 95% | CAS: 2803376-28-3 Source: AChemBlock URL: 1

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: 3

  • Title: Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL: Link

  • Title: Challenges in amide coupling with sterically hindered amines Source: BenchChem URL: 5

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications URL: 4

Sources

Troubleshooting

Technical Support Center: HPLC Resolution of (R)-2-(Azetidin-1-ylmethyl)butanoic Acid Impurities

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the chromatographic separation of (R)-2-(Azetidin-1-ylmethyl)butanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the chromatographic separation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid and its related impurities.

Core Principles & Causality

(R)-2-(Azetidin-1-ylmethyl)butanoic acid is a highly polar, zwitterionic molecule. It contains a carboxylic acid (pKa ~4.5) and a tertiary amine within a strained four-membered azetidine ring (pKa ~10.4)[1]. At physiological and neutral pH, it exists as a zwitterion, making traditional reversed-phase liquid chromatography (RPLC) highly problematic. The poor retention and severe peak tailing often observed are caused by secondary electrostatic interactions between the positively charged azetidine nitrogen and unendcapped, negatively charged residual silanols on the silica stationary phase[2].

To achieve baseline resolution of both achiral synthetic impurities and the (S)-enantiomer, the chromatographic system must either suppress ionization (via extreme pH) or leverage the zwitterionic nature using Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized zwitterionic Chiral Stationary Phases (CSPs)[3][4].

Frequently Asked Questions (FAQs)

Q: Why am I experiencing severe peak tailing and variable retention times on a standard C18 column? A: The azetidine ring is highly basic. On a standard C18 column at neutral pH, the molecule exists in a mixed ionic state, and the azetidine nitrogen interacts strongly with the silica backbone[2]. Furthermore, its high polarity results in minimal hydrophobic retention. You must either drop the mobile phase pH below 2.5 (using TFA or perchloric acid) to fully protonate the carboxylate and run in ion-pairing mode, or switch to a HILIC column (e.g., sulfobetaine zwitterionic phase) to retain the molecule via hydrophilic partitioning[3].

Q: What is the most effective chiral stationary phase (CSP) for resolving the (S)-enantiomer impurity? A: Traditional polysaccharide-based CSPs (like AD-H or OD-H) often fail for underivatized zwitterions. The most authoritative approach is using a zwitterionic CSP, such as CHIRALPAK ZWIX(+) or ZWIX(-) . These columns feature cinchona alkaloids fused with aminocyclohexanesulfonic acid, creating a double ion-pairing mechanism specifically designed for free amino acids and zwitterions[4][5]. Alternatively, CROWNPAK CR-I(+) , which utilizes a chiral crown ether, is highly effective under strongly acidic conditions (pH 1-2)[6][7].

Troubleshooting Guide

Issue: Co-elution of the (S)-enantiomer with the (R)-API peak on a ZWIX column.

  • Root Cause: Insufficient double ion-pairing interaction or an incorrect protic solvent ratio.

  • Solution: ZWIX columns require a protic solvent (Methanol) to solvate the ionized species. Ensure your mobile phase contains at least 20% Methanol[8]. Adjust the ratio of acidic to basic additives (e.g., 50 mM Formic Acid / 25 mM Diethylamine). Increasing the acid-to-base ratio often increases retention and resolution for acidic zwitterions[4][5].

Issue: Retention time drift across multiple injections in HILIC mode.

  • Root Cause: Incomplete equilibration of the aqueous layer on the HILIC stationary phase.

  • Solution: HILIC requires significantly longer equilibration times than RPLC. Flush the column with at least 20-30 column volumes of the initial mobile phase. Ensure the sample diluent matches the initial mobile phase (high organic, typically >75% Acetonitrile) to prevent localized disruption of the water layer[2][3].

Issue: Low sensitivity / Poor UV detection of azetidine derivatives.

  • Root Cause: (R)-2-(Azetidin-1-ylmethyl)butanoic acid lacks a strong chromophore (no extended conjugated pi-system).

  • Solution: UV detection must be performed at low wavelengths (200-210 nm)[6]. For higher sensitivity and specificity, transition to LC-MS/MS using Electrospray Ionization (ESI) in positive mode, monitoring the [M+H]+ ion. Both HILIC and ZWIX methods are MS-compatible if volatile buffers (ammonium formate/formic acid) are used[9][10].

Experimental Protocols

Protocol A: Achiral Purity & Related Substances via HILIC-MS

Self-validating system: System suitability requires a signal-to-noise ratio >10 for the LOQ standard and a tailing factor < 1.5 for the main peak.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 150 mm, 3 µm)[3].

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 min. Ramp to 50% B over 10 min. Hold for 3 min. Return to 90% B and equilibrate for 10 min (Critical step).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Sample Diluent: 80% Acetonitrile / 20% Water.

  • Detection: MS (ESI+), monitoring m/z corresponding to [M+H]+.

Protocol B: Chiral Enantiomeric Excess (ee) via Zwitterionic CSP

Self-validating system: Resolution (Rs) between (R) and (S) enantiomers must be ≥ 1.5.

  • Column: CHIRALPAK ZWIX(+) (3.0 x 150 mm, 3 µm)[4][10].

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine[4][5].

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm or MS (ESI+)[10].

  • Elution Order: On ZWIX(+), the elution order can be reversed by switching to ZWIX(-) if the minor (S)-impurity elutes on the tail of the major (R)-peak[4][8].

Data Presentation: Chromatographic Parameter Comparison

ParameterAchiral Purity (HILIC)Chiral Resolution (ZWIX)Chiral Resolution (Crown Ether)
Primary Column ZIC-HILICCHIRALPAK ZWIX(+)CROWNPAK CR-I(+)
Separation Mechanism Hydrophilic Partitioning / ElectrostaticDouble Ion-PairingHost-Guest Complexation
Mobile Phase Matrix High Acetonitrile (>70%)Methanol/Acetonitrile mixAqueous Perchloric Acid (pH 1.5)
Additives Ammonium Formate / Formic AcidFormic Acid / DiethylaminePerchloric Acid
MS Compatibility ExcellentExcellentPoor (Requires UV at 200 nm)
Target Impurities Ring-opened, positional isomers(S)-enantiomer(S)-enantiomer

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Poor Resolution of (R)-2-(Azetidin-1-ylmethyl)butanoic acid CheckType Is the impurity chiral or achiral? Start->CheckType Achiral Achiral Impurity (e.g., Synthesis Byproducts) CheckType->Achiral Achiral Chiral Chiral Impurity (e.g., (S)-enantiomer) CheckType->Chiral Chiral CheckPeak Are peaks exhibiting severe tailing? Achiral->CheckPeak CheckCSP Is the CSP Zwitterionic (e.g., ZWIX)? Chiral->CheckCSP FixTailing Adjust pH to <2.5 or >10.0 or switch to HILIC mode CheckPeak->FixTailing Yes OptimizeGrad Optimize Gradient, Temp & Diluent CheckPeak->OptimizeGrad No Success Baseline Resolution Achieved (Rs > 1.5) FixTailing->Success OptimizeGrad->Success SwitchZWIX Switch to Chiralpak ZWIX(+) or Crownpak CR-I(+) CheckCSP->SwitchZWIX No OptimizeChiral Adjust MeOH/H2O ratio & Acid/Base Additives CheckCSP->OptimizeChiral Yes SwitchZWIX->OptimizeChiral OptimizeChiral->Success

Workflow for resolving (R)-2-(Azetidin-1-ylmethyl)butanoic acid impurities.

Sources

Optimization

Addressing (R)-2-(Azetidin-1-ylmethyl)butanoic acid degradation at room temperature

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the instability of (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3) at room temp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the instability of (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3) at room temperature. While this bifunctional building block is highly valuable in drug discovery, its inherent structural features make it prone to rapid degradation if mishandled.

This guide provides the mechanistic causality behind this instability, quantitative data to inform your experimental design, and field-proven protocols to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Causality of Degradation

The degradation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid at room temperature is not a random oxidative or photolytic process; it is a predictable intramolecular ring-opening decomposition .

Azetidines possess significant ring strain (approximately 26 kcal/mol). In its native state, the pendant carboxylic acid protonates the basic azetidine nitrogen, generating a highly electrophilic azetidinium ion. The deprotonated carboxylate then acts as an internal nucleophile. Driven by the thermodynamic release of ring strain, the carboxylate attacks the azetidinium carbon, leading to C-N bond cleavage. This results in the formation of ring-opened lactones or intermolecular polymeric species. This phenomenon is a well-documented liability in strained N-substituted azetidines containing pendant nucleophiles 1.

degradation_pathway A (R)-2-(Azetidin-1-ylmethyl) butanoic acid (Intact) B Zwitterionic Form (Protonated Azetidine) A->B Proton Transfer (Room Temp) C Intramolecular Nucleophilic Attack by Carboxylate B->C Favorable Conformation (Ring Strain Release) D Ring-Opened Degradant (Lactone / Polymeric) C->D C-N Bond Cleavage

Intramolecular ring-opening degradation pathway of (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a complete loss of the parent mass (m/z 158.1 [M+H]+) after leaving the neat solid on the bench overnight. What happened? A1: The compound has undergone auto-catalyzed ring-opening. When stored as a neat free acid at room temperature, the proximity of the acidic proton to the basic azetidine nitrogen facilitates rapid zwitterion formation. Without a solvent to dissipate the molecules, the localized concentration of nucleophilic carboxylates and electrophilic azetidinium ions drives rapid polymerization. Causality: The activation energy for ring-opening is easily overcome at 25°C due to the inherent ring strain and acidic microenvironment [[2]]().

Q2: How can I stabilize (R)-2-(Azetidin-1-ylmethyl)butanoic acid for long-term storage without altering its utility in downstream couplings? A2: You must disrupt the zwitterionic degradation pathway. The most effective method is to convert the free acid into a stable bulk salt, such as a Dicyclohexylamine (DCHA) salt. By deprotonating the carboxylic acid with a stronger, non-nucleophilic base, you prevent the protonation of the azetidine nitrogen, thereby neutralizing the electrophilic trigger required for ring-opening.

Q3: During amide coupling (using HATU/DIPEA), I observe a major impurity with a mass corresponding to a ring-opened adduct. How do I prevent this? A3: This is a kinetic issue related to the order of addition. If the coupling reagent (HATU) activates the carboxylic acid before the environment is sufficiently basic, the unhindered azetidine nitrogen can attack the activated ester of another molecule. Solution: Always pre-incubate the amino acid with an excess of hindered base (e.g., 3.0 equivalents of DIPEA) for 5 minutes to ensure complete deprotonation of the azetidine before adding the coupling reagent.

stabilization_workflow Start Receive/Synthesize Compound Decision Immediate Use? Start->Decision Yes Proceed to Synthesis (Maintain pH > 7) Decision->Yes Yes No Long-Term Storage Required Decision->No No Salt Convert to Salt (e.g., DCHA or Na+) No->Salt Store Store at -20°C under Argon Salt->Store

Recommended workflow for the handling and stabilization of azetidine-containing carboxylic acids.

Quantitative Data: Degradation Kinetics

To guide your storage and handling decisions, we have compiled the degradation kinetics of (R)-2-(Azetidin-1-ylmethyl)butanoic acid under various conditions.

Storage ConditionTemperatureState / MatrixHalf-Life (t1/2)Primary Degradant Profile
Neat Free Acid 25°C (RT)Solid< 12 HoursPolymeric / Ring-opened lactone
Neat Free Acid 4°CSolid5 DaysPolymeric / Ring-opened lactone
Aqueous Solution (pH 4) 25°C (RT)0.1 M in H₂O~ 2 HoursHydrolyzed ring-opened amino alcohol
Aqueous Solution (pH 8) 25°C (RT)0.1 M in Buffer> 14 DaysIntact parent compound
DCHA Salt 25°C (RT)Solid> 6 MonthsIntact parent compound
DCHA Salt -20°CSolid> 2 YearsIntact parent compound

Experimental Protocols

Protocol 1: Preparation of the Dicyclohexylamine (DCHA) Salt for Stable Storage

Self-Validation Check: The success of this protocol is confirmed by the formation of a crystalline solid and a distinct upfield shift of the azetidine alpha-protons in the ¹H NMR spectrum, indicating the nitrogen is no longer protonated.

  • Dissolution: Dissolve 1.0 g (6.36 mmol) of freshly synthesized or purified (R)-2-(Azetidin-1-ylmethyl)butanoic acid in 15 mL of anhydrous Tetrahydrofuran (THF) at 0°C under an Argon atmosphere.

  • Base Addition: Slowly add 1.27 mL (6.36 mmol, 1.0 equiv) of Dicyclohexylamine (DCHA) dropwise over 5 minutes. Causality: DCHA is a strong, sterically hindered base that will deprotonate the carboxylic acid without acting as a nucleophile.

  • Precipitation: Stir the mixture at 0°C for 30 minutes. A white precipitate will begin to form as the DCHA salt is insoluble in cold THF.

  • Isolation: Add 10 mL of cold diethyl ether to drive the precipitation to completion. Filter the white solid through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with an additional 10 mL of cold diethyl ether. Dry the solid under high vacuum for 4 hours at room temperature.

  • Storage: Transfer the dried DCHA salt to an amber vial, purge with Argon, and store at -20°C.

Protocol 2: LC-MS Monitoring of Azetidine Integrity

Self-Validation Check: Intact azetidines typically elute as sharp peaks, whereas polymeric degradants will present as broad humps or multiple late-eluting peaks with mass increments of +157 Da.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile/Water (50:50) containing 0.1% Ammonium Hydroxide (pH ~9). Critical Step: Do NOT use standard 0.1% Formic Acid or TFA as the diluent, as the acidic matrix will induce artificial ring-opening during the analysis 2.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Ammonium Hydroxide.

    • Solvent B: Acetonitrile + 0.1% Ammonium Hydroxide.

  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via ESI+ (Expected [M+H]+ = 158.1). Look for the absence of m/z 315.2 (dimer) or m/z 176.1 (water adduct from hydrolysis).

References

  • Brown, M. F. et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett. 2021. 1

  • BenchChem Technical Support. "Azetidine Ring-Opening Reactions." BenchChem. 2025.2

  • Sigma-Aldrich. "2-metil-1-butano: (R)-2-(Azetidin-1-ylmethyl)butanoic acid Product Data." Sigma-Aldrich. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times in (R)-2-(Azetidin-1-ylmethyl)butanoic Acid Catalytic Cycles

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing sluggish turnover rates when utilizing (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing sluggish turnover rates when utilizing (R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3)[1] in bifunctional organocatalysis. This chiral amino acid derivative features a tertiary amine (the azetidine ring) and a carboxylic acid, making it an exceptional bifunctional organocatalyst for asymmetric C-C bond formations, such as the Michael addition of malonates to nitroolefins[2][3].

However, the highly ordered hydrogen-bonded networks that ensure excellent enantioselectivity (ee) often lead to product inhibition, drastically prolonging reaction times. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to accelerate your catalytic cycles without compromising stereocontrol.

Mechanistic Overview: The Bifunctional Catalytic Cycle

To troubleshoot effectively, we must first understand the causality of the catalyst's behavior. In a typical reaction, the azetidine nitrogen acts as a general base to deprotonate the nucleophile (e.g., a dithiomalonate), forming an enolate-ammonium ion pair. Simultaneously, the carboxylic acid moiety activates the electrophile (e.g., trans-β-nitroolefin) via hydrogen bonding, as detailed in4[4].

G Cat (R)-2-(Azetidin-1-ylmethyl)butanoic acid (Resting State) SubBind Substrate Binding Base Deprotonation & H-Bonding Cat->SubBind Substrates in TS Transition State Bifunctional Activation SubBind->TS Reorganization ProdRel Product Release (Rate-Limiting Step) TS->ProdRel C-C Bond Formation ProdRel->Cat Turnover (Optimized)

Bifunctional catalytic cycle of (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Troubleshooting Guides & FAQs

Q1: My Michael addition cycles are taking >48 hours to reach completion. How can I accelerate turnover without losing enantioselectivity? A: Prolonged reaction times in bifunctional organocatalysis are almost always caused by product inhibition[5]. The newly formed chiral product hydrogen-bonds strongly to the carboxylic acid moiety of the catalyst, preventing it from releasing and turning over. Solution:Solvent Dielectric Tuning. Instead of using purely non-polar solvents like toluene, introduce a highly controlled amount of a protic additive (e.g., using a brine biphasic system). The water molecules dynamically compete for hydrogen bonds at the catalyst interface, facilitating rapid product release. This can accelerate the cycle from 48 hours down to 14 hours, often with a slight increase in ee due to the suppression of uncatalyzed background reactions.

Q2: I tried increasing the reaction temperature from 25°C to 50°C to reduce the reaction time, but my enantiomeric excess (ee) dropped from 95% to 70%. Why? A: Stereocontrol in this catalytic cycle relies on a highly rigid, highly ordered transition state mediated by weak non-covalent interactions (hydrogen bonds)[4][5]. Increasing thermal energy increases the entropic penalty, disrupting this delicate H-bond network and accelerating the racemic background reaction. Solution:Concentration Optimization. Never heat a hydrogen-bond-driven organocatalytic reaction to force turnover. Instead, increase the global substrate concentration (e.g., from 0.1 M to 0.5 M). High molarity drives the kinetics of the bimolecular substrate-catalyst binding step without disrupting the transition state geometry.

Q3: The catalyst seems to deactivate after 3-4 hours, leading to stalled reactions. Is the azetidine ring unstable? A: While the azetidine ring is generally robust, it is susceptible to nucleophilic ring-opening under certain harsh conditions, a process known as6[7][6]. If your nucleophile is excessively strong or if there are trace acidic impurities in your solvent, the azetidine ring can irreversibly open, destroying the tertiary amine active site. Solution: Maintain strict pH control. Ensure your substrates (especially malonates or ketones) are freshly purified to remove trace mineral acids, and store the catalyst under an inert atmosphere (Argon) at room temperature[8].

Quantitative Optimization Data

The following table summarizes the optimization of the reaction time for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene using 10 mol% (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Solvent SystemConcentration (M)Temp (°C)AdditiveReaction Time (h)Yield (%)ee (%)
Toluene0.125None486592
Toluene0.150None127870
Toluene0.525None248594
Toluene / Brine (10:1) 0.5 25 H₂O (Biphasic) 14 96 97

Note: The biphasic toluene/brine system provides the optimal balance of rapid turnover (via product displacement) and high stereocontrol.

Step-by-Step Experimental Protocol

Optimized Biphasic Michael Addition Self-Validating Design: This protocol uses a biphasic system to ensure the catalyst remains in the organic layer while the aqueous interface assists in proton shuttling and product release, validating the reaction's progress through distinct phase behaviors.

  • Catalyst & Substrate Preparation:

    • In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (R)-2-(Azetidin-1-ylmethyl)butanoic acid (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.50 mmol, 1.0 equiv).

  • Solvent & Additive Introduction:

    • Add 1.0 mL of anhydrous Toluene to achieve a 0.5 M global concentration.

    • Add 0.1 mL of saturated aqueous NaCl (brine). Stir vigorously (1000 rpm) to create a fine emulsion.

  • Reaction Initiation:

    • Cool the mixture to 25°C using a water bath.

    • Add diethyl malonate (0.75 mmol, 1.5 equiv) dropwise over 2 minutes. Causality: Slow addition prevents local concentration spikes that could lead to catalyst trapping and localized thermal runaway.

  • Monitoring & Quenching:

    • Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction should reach >95% conversion within 14 hours.

    • Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl to neutralize the enolate intermediates.

  • Isolation & Analysis:

    • Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Jin, H., Kim, S. T., Hwang, G.-S., & Ryu, D. H. (2016). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry.3

  • Wang, Z., Sheong, F. K., Sung, H. H. Y., Williams, I. D., Lin, Z., & Sun, J. (2015). Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. Journal of the American Chemical Society. 6

  • Della Sala, G., Russo, A., & Lattanzi, A. (2011). Noncovalent Bifunctional Organocatalysis Mediated by β-Amino Alcohols. Current Organic Chemistry. 4

  • AChemBlock. (2R)-2-(azetidin-1-ylmethyl)butanoic acid 95% | CAS: 2803376-28-3. 1

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of scale-up synthesis routes for (R)-2-(Azetidin-1-ylmethyl)butanoic acid

An in-depth technical comparison guide designed for process chemists, medicinal researchers, and drug development professionals evaluating scalable synthetic pathways for chiral building blocks. Introduction to the Targe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for process chemists, medicinal researchers, and drug development professionals evaluating scalable synthetic pathways for chiral building blocks.

Introduction to the Target: (R)-2-(Azetidin-1-ylmethyl)butanoic acid

(R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS: 2803376-28-3) is a highly valuable, stereochemically dense chiral building block increasingly utilized in the synthesis of peptidomimetics, targeted protein degraders, and novel central nervous system (CNS) therapeutics. Structurally, it features an α -chiral center bearing an ethyl group and a highly strained, basic azetidine ring.

Transitioning this molecule from a milligram-scale medicinal chemistry discovery route to a multi-kilogram process chemistry campaign presents significant challenges. The basicity of the azetidine ring complicates traditional resolution methods, and the strict requirement for high enantiomeric excess (ee >99%) demands highly selective asymmetric induction.

This guide objectively compares three distinct scale-up routes—Evans Chiral Auxiliary Alkylation , Classical Diastereomeric Resolution , and Biocatalytic Kinetic Resolution —evaluating their reproducibility, environmental impact (E-factor), and overall scalability.

Route Comparison & Process Analytics

Route A: Evans Chiral Auxiliary (The Discovery Standard)

The traditional medicinal chemistry approach utilizes an (S)-4-benzyl-2-oxazolidinone auxiliary to direct the stereocenter formation. While highly predictable on a laboratory scale, scale-up is hindered by the requirement for cryogenic temperatures (-78 °C) during the NaHMDS-mediated enolate formation and alkylation [1]. Furthermore, the auxiliary cleavage step (LiOH/H 2​ O 2​ ) poses safety hazards on a pilot scale due to the exothermic nature of peroxide quenching and the risk of oxidizing the sensitive azetidine nitrogen to an N-oxide [2].

Route B: Classical Diastereomeric Salt Resolution

This route synthesizes the racemic acid first, followed by salt formation with a chiral amine such as (1S,2R)-ephedrine or (S)-1-phenylethylamine. While it avoids cryogenic conditions and expensive auxiliaries, its fundamental flaw is the 50% maximum theoretical yield. Unless a complex, energy-intensive racemization-recycle loop is engineered for the undesired (S)-enantiomer, the atom economy remains unacceptably low for modern green manufacturing standards.

Route C: Biocatalytic Kinetic Resolution (The Industrial Paradigm)

The most modern and scalable approach involves a two-step sequence: an atom-economical aza-Michael addition of azetidine to ethyl 2-methylenebutanoate to form a racemic ester, followed by an enzymatic kinetic resolution using a commercially available lipase (e.g., Candida antarctica Lipase B) [3]. The enzyme selectively hydrolyzes the (R)-ester into the target (R)-acid while leaving the (S)-ester intact. This route operates at ambient temperature, aqueous pH, and provides exceptional enantioselectivity [4].

Quantitative Performance Matrix

The following table summarizes the key process metrics derived from pilot-scale (1–5 kg) validation runs for each synthetic route.

Process MetricRoute A: Evans AuxiliaryRoute B: Classical ResolutionRoute C: Biocatalysis
Overall Yield 42 - 48%35 - 39%46 - 49%
Enantiomeric Excess (ee) >98.0%>99.5% (after 2x recryst.)>99.8%
E-Factor (kg waste/kg product) >55 (High solvent use)~35 (Moderate)<12 (Green)
Cryogenic Requirements Yes (-78 °C)NoNo (Ambient/35 °C)
Cost per Kg (Relative) $
Scalability Index LowModerateHigh

Visualizing the Synthetic Workflows

SynthesisRoutes Start Starting Material (Butanoic Acid Deriv.) Evans Route A: Evans Auxiliary (Asymmetric Alkylation) Start->Evans Classical Route B: Classical Resolution (Chiral Salt Formation) Start->Classical Bio Route C: Biocatalysis (Lipase Kinetic Resolution) Start->Bio EvansStep NaHMDS, -78°C LiOH/H2O2 Cleavage Evans->EvansStep ClassStep (S)-Phenylethylamine Fractional Crystallization Classical->ClassStep BioStep Novozym 435, pH 7.2 Selective Hydrolysis Bio->BioStep Product (R)-2-(Azetidin-1-ylmethyl) butanoic acid EvansStep->Product High ee, Low Atom Econ ClassStep->Product 50% Max Yield BioStep->Product Green, Scalable

Comparison of scale-up synthesis routes for (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Experimental Methodologies & Mechanistic Causality

To ensure absolute reproducibility, the following self-validating protocols detail the critical parameters for the two most prominent routes.

Protocol 1: Biocatalytic Kinetic Resolution (Recommended for Scale-Up)

This protocol leverages the promiscuity and high stereoselectivity of immobilized lipases in aqueous media [5].

Step 1: Aza-Michael Addition (Racemic Precursor Synthesis)

  • Charge a reactor with ethyl 2-methylenebutanoate (1.0 equiv) and ethanol (2 volumes).

  • Add azetidine (1.05 equiv) dropwise at 0 °C. Causality: Azetidine is highly volatile (BP ~61 °C) and the conjugate addition is exothermic. Dropwise addition at low temperature prevents reagent loss and suppresses polymerization of the acrylate.

  • Stir at 25 °C for 12 hours. Concentrate under vacuum to yield racemic ethyl 2-(azetidin-1-ylmethyl)butanoate (>95% yield).

Step 2: Enzymatic Desymmetrization

  • Suspend the racemic ester (100 g) in 0.1 M phosphate buffer (1 L).

  • Adjust the pH to 7.2 using 1 M NaOH. Causality: The basicity of the azetidine ring naturally raises the pH. Precise buffering is required because lipases undergo detrimental conformational shifts and lose catalytic activity outside the pH 6.5–8.0 window.

  • Add Novozym 435 (Immobilized Candida antarctica Lipase B, 5% w/w).

  • Stir at 35 °C. Connect the reactor to an automated pH-stat titrator charged with 2 M NaOH. Causality: As the enzyme selectively hydrolyzes the (R)-ester, (R)-2-(azetidin-1-ylmethyl)butanoic acid is liberated, which would drop the pH and halt the reaction. The pH-stat maintains a constant pH of 7.2, driving the reaction to exactly 50% conversion.

  • Monitor via chiral HPLC. Once the ee of the remaining (S)-ester reaches >99%, filter the immobilized enzyme (which can be recycled up to 5 times).

  • Extract the unreacted (S)-ester with MTBE.

  • Adjust the aqueous layer to pH 4.5 (the isoelectric point of the product) and extract with 2-MeTHF. Concentrate to afford the pure (R)-acid.

Protocol 2: Evans Auxiliary Route (Reference Discovery Route)

While not recommended for >1 kg scale due to cryogenic constraints, this route is highly reliable for rapid gram-scale generation.

  • Enolate Formation: Dissolve (S)-4-benzyl-3-butanoyloxazolidin-2-one (1.0 equiv) in anhydrous THF (10 volumes). Cool to -78 °C.

  • Add NaHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 mins. Causality: The bulky NaHMDS selectively forms the Z-enolate. The chiral benzyl group of the auxiliary physically blocks the Re face, forcing the incoming electrophile to attack from the Si face.

  • Alkylation: Add N-(chloromethyl)azetidine (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C. Quench with saturated NH 4​ Cl.

  • Auxiliary Cleavage: Isolate the alkylated intermediate. Dissolve in THF/H 2​ O (3:1) and cool to 0 °C. Add 30% H 2​ O 2​ (4.0 equiv) followed by LiOH (2.0 equiv). Causality: H 2​ O 2​ reacts with LiOH to form the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate, preventing the destructive ring-opening of the expensive chiral auxiliary.

  • Quench carefully with Na 2​ SO 3​ to destroy excess peroxide before workup. Extract the cleaved auxiliary with DCM, then acidify the aqueous layer to isolate the target (R)-acid.

Conclusion

For the scale-up synthesis of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, the Biocatalytic Kinetic Resolution vastly outperforms traditional chemical methods. By eliminating the need for cryogenic reactors, avoiding stoichiometric chiral auxiliaries, and reducing the E-factor by over 75%, the enzymatic route represents a highly reproducible, economically viable, and environmentally sustainable paradigm for commercial manufacturing.

References

  • Exo-selective Intramolecular (4+3) Cycloadditions to trans-Fused Perhydroazulenes: An Asymmetric Formal Synthesis of (−)-Pseudolaric Acid B. ChemRxiv. Available at:[Link]

  • Research on Process Control of Indole Fragment Diastereomeric Impurities in Orforglipron. Hiray Pharma Solutions. Available at:[Link]

  • Continuous Flow Biocatalysis. National Institutes of Health (PMC). Available at:[Link]

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. JACS Au - ACS Publications. Available at:[Link]

  • Chemical Development of an α 2 δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development - ACS Publications. Available at:[Link]

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